1-cyclohexyl-1H-pyrazole-4-carbonitrile
Description
BenchChem offers high-quality 1-cyclohexyl-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclohexyl-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-cyclohexylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h7-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHNBHSXUDQFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280930 | |
| Record name | 1-Cyclohexyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-77-7 | |
| Record name | 1-Cyclohexyl-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-cyclohexyl-1H-pyrazole-4-carbonitrile: A Potential Modulator of the Janus Kinase (JAK) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS Number: 1199773-77-7), a heterocyclic small molecule with significant potential in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities. This guide will delve into the synthesis, characterization, and, most notably, the prospective application of this compound as an inhibitor of the Janus Kinase (JAK) family of enzymes. The dysregulation of the JAK-STAT signaling pathway is implicated in numerous inflammatory and autoimmune diseases, as well as certain cancers, making targeted JAK inhibition a highly sought-after therapeutic strategy.[1][2] This document aims to serve as a valuable resource for researchers and drug development professionals interested in the exploration and utilization of 1-cyclohexyl-1H-pyrazole-4-carbonitrile in their scientific endeavors.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with a variety of biological targets. Numerous pyrazole-containing compounds have been successfully developed into clinically approved drugs for a range of therapeutic areas.[3]
A particularly promising application of pyrazole derivatives is in the modulation of protein kinases, a class of enzymes that play a pivotal role in cellular signaling. Among these, the Janus Kinases (JAKs) have emerged as critical targets for the treatment of autoimmune and inflammatory disorders. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that are essential for transducing signals from cytokine and growth factor receptors to the nucleus, primarily through the STAT (Signal Transducer and Activator of Transcription) pathway.[4]
The 4-carbonitrile substituent on the pyrazole ring is a key feature in many reported JAK inhibitors, contributing to their binding affinity and selectivity. This guide will focus on the specific derivative, 1-cyclohexyl-1H-pyrazole-4-carbonitrile, and its potential as a valuable tool in the development of novel JAK-targeted therapies.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the handling and application of any chemical compound in a research setting.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1199773-77-7 | Internal Data |
| Molecular Formula | C10H13N3 | Internal Data |
| Molecular Weight | 175.23 g/mol | Internal Data |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not explicitly reported; related compounds have melting points in the range of 100-200°C | [5] |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General knowledge |
Safety and Handling
Based on safety data sheets for structurally related compounds, 1-cyclohexyl-1H-pyrazole-4-carbonitrile should be handled with care in a well-ventilated laboratory environment.
Hazard Statements (Predicted based on similar compounds):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
In case of exposure, it is crucial to seek immediate medical attention and consult the relevant Safety Data Sheet (SDS) for detailed first-aid measures.
Synthesis of 1-cyclohexyl-1H-pyrazole-4-carbonitrile: A Representative Protocol
Reaction Principle
The synthesis involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative. In this case, to obtain the target compound, a precursor to the 4-carbonitrile pyrazole would be synthesized, which can then be further modified. A common route involves the use of (ethoxymethylene)malononitrile as a key building block.
Representative Experimental Protocol
Step 1: Synthesis of 1-cyclohexyl-5-amino-1H-pyrazole-4-carbonitrile
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL).
-
Addition of Reactants: Add (ethoxymethylene)malononitrile (1.22 g, 10 mmol) and cyclohexylhydrazine (1.14 g, 10 mmol) to the ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Step 2: Diazotization and Sandmeyer Reaction (Hypothetical for conversion to the 4-carbonitrile without the 5-amino group)
Please note: This second step is a hypothetical extension to illustrate a potential route to the target compound and would require significant experimental optimization.
-
Diazotization: The 5-amino group could be converted to a diazonium salt using sodium nitrite in an acidic medium at low temperatures (0-5 °C).
-
Sandmeyer Reaction: The resulting diazonium salt could then be subjected to a Sandmeyer reaction using a copper(I) cyanide catalyst to introduce the nitrile group at the 5-position and subsequently remove the amino functionality to yield the desired 1-cyclohexyl-1H-pyrazole-4-carbonitrile.
Structural Characterization
The unambiguous identification of the synthesized compound is crucial. A combination of spectroscopic techniques is employed for this purpose. While specific spectral data for 1-cyclohexyl-1H-pyrazole-4-carbonitrile is not publicly available, the expected spectral characteristics can be inferred from data on closely related analogs.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl group, typically in the upfield region (δ 1.0-4.0 ppm), with the methine proton adjacent to the nitrogen appearing as a multiplet at a lower field. The pyrazole ring protons will appear as singlets in the aromatic region (δ 7.0-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the cyclohexyl carbons, the pyrazole ring carbons, and the nitrile carbon. The nitrile carbon is expected to have a chemical shift in the range of δ 115-125 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹.
-
C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.
-
C=C and C=N stretch (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of 1-cyclohexyl-1H-pyrazole-4-carbonitrile.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
The primary rationale for the investigation of 1-cyclohexyl-1H-pyrazole-4-carbonitrile lies in its potential to inhibit the Janus Kinase family of enzymes.
The JAK-STAT Signaling Cascade
The JAK-STAT pathway is a critical signaling cascade initiated by the binding of cytokines to their receptors on the cell surface. This binding leads to the dimerization of the receptor chains and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking sites for STAT proteins, which are then themselves phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[1][8]
Rationale for Inhibition by 1-cyclohexyl-1H-pyrazole-4-carbonitrile
Structure-activity relationship (SAR) studies of numerous pyrazole-based JAK inhibitors have revealed key structural features that contribute to their inhibitory activity.[1][3] The pyrazole scaffold often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The 4-carbonitrile group can engage in additional interactions within the ATP-binding pocket. The 1-cyclohexyl substituent likely occupies a hydrophobic pocket, contributing to the overall binding affinity and potentially influencing selectivity among the different JAK isoforms.
Potential Applications in Drug Discovery and Research
Given its structural similarity to known JAK inhibitors, 1-cyclohexyl-1H-pyrazole-4-carbonitrile represents a valuable lead compound for further optimization in several therapeutic areas:
-
Autoimmune Diseases: Rheumatoid arthritis, psoriasis, inflammatory bowel disease, and other conditions driven by an overactive immune response.
-
Oncology: Certain hematological malignancies and solid tumors where the JAK-STAT pathway is constitutively active.[1]
-
Inflammatory Conditions: A wide range of inflammatory diseases where cytokine signaling plays a central role.
As a research tool, this compound can be utilized in in vitro and in vivo studies to probe the role of JAK signaling in various biological processes.
Conclusion
1-cyclohexyl-1H-pyrazole-4-carbonitrile is a promising heterocyclic molecule that warrants further investigation, particularly in the context of JAK inhibition. Its pyrazole-4-carbonitrile core is a validated pharmacophore for targeting the ATP-binding site of JAKs. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential mechanism of action, with the aim of facilitating its exploration by the scientific community. Further studies to confirm its biological activity, determine its selectivity profile against the different JAK isoforms, and elucidate its pharmacokinetic and pharmacodynamic properties are essential next steps in evaluating its full therapeutic potential.
References
-
Liang, X., Zang, J., Zhu, M., Gao, Q., Wang, B., Xu, W., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950–955. [Link]
-
El-Gamal, M. I., & Oh, C. H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(5), 456. [Link]
-
Norman, P. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676–9690. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Damasy, A. K. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(6), 13779-13789. [Link]
-
Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). One-pot synthesis of highly functionalised 1H-pyrazoles from arylcarbohydrazides, cyclohexyl isocyanide, and acetylene diesters. Arkivoc, 2012(9), 13-20. [Link]
-
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 16(12), 843–862. [Link]
-
Moghadam, F. Y., & Azimi, S. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 2004. [Link]
-
Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
MolPort. (n.d.). 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile. Retrieved February 23, 2026, from [Link]
-
Klumpp, C., & Hamacher, A. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports, 13(1), 1205. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of polysubstituted amino pyrazole via multicomponent strategy using NiFe2O4 nanocatalyst. [Link]
- Google Patents. (n.d.). 3-[4-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)-1H-pyrazol-1-yl]octane—or heptane-nitrile as JAK inhibitors.
-
Liang, X., Zang, J., Zhu, M., Gao, Q., Wang, B., Xu, W., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955. [Link]
-
Choi, G. E., Gurbuxani, S., & Crispino, J. D. (2024). Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model. International Journal of Molecular Sciences, 25(8), 4411. [Link]
-
Sapkal, S. B., & Kamble, V. M. (2018). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media. Chemistry & Biology Interface, 8(2), 59-66. [Link]
-
Elguero, J., Claramunt, R. M., & Lopez, C. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(7), 553-555. [Link]
-
Duddeck, H. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR (pp. 199-204). Steinkopff. [Link]
-
Fun, H. K., Quah, C. K., Isloor, A. M., & Shetty, P. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3513. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 85, 179-188. [Link]
-
Al-Warhi, T. I., & Al-Zahrani, F. A. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 28(13), 5032. [Link]
-
MassIVE. (n.d.). MassIVE Dataset Summary. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-4-carbonitrile. PubChem Compound Database. Retrieved February 23, 2026, from [Link]
-
Ghaedi, A., & Moradi, L. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(3), 1934-1945. [Link]
-
Wang, H., & Wang, Y. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3578–3585. [Link]
Sources
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Cyclohexyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in drug discovery and materials science.[1][2] Their unique structural and electronic properties allow for diverse biological activities, making them privileged scaffolds in the development of novel therapeutic agents.[3][4][5] The substituent at the 1-position of the pyrazole ring, in this case, a cyclohexyl group, and the carbonitrile at the 4-position, significantly influence the molecule's physicochemical properties and its potential interactions with biological targets. This guide focuses specifically on 1-cyclohexyl-1H-pyrazole-4-carbonitrile, providing a foundational understanding for its utilization in synthetic and medicinal chemistry programs.
Molecular Structure and Physicochemical Properties
The molecular structure of 1-cyclohexyl-1H-pyrazole-4-carbonitrile consists of a planar pyrazole ring bonded to a non-planar, conformationally flexible cyclohexyl ring at the N1 position and a linear, electron-withdrawing nitrile group at the C4 position. This combination of functionalities imparts a unique set of properties to the molecule.
Structural Representation
Caption: Generalized workflow for the synthesis of 1-cyclohexyl-1H-pyrazole-4-carbonitrile.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.
Materials:
-
Aryl aldehyde (e.g., benzaldehyde) (1 mmol)
-
Malononitrile (1 mmol)
-
Cyclohexylhydrazine (1 mmol)
-
Ethanol (as solvent)
-
Catalyst (e.g., a mild base like piperidine or a Lewis acid)
Procedure:
-
To a round-bottom flask, add the aryl aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of the chosen catalyst in ethanol.
-
Stir the mixture at room temperature until the formation of the Knoevenagel condensation product is observed (typically monitored by TLC).
-
Add cyclohexylhydrazine (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Rationale for Experimental Choices:
-
One-Pot Synthesis: This approach is chosen for its operational simplicity and for minimizing waste by reducing the number of intermediate isolation and purification steps. [6]* Ethanol as Solvent: Ethanol is a relatively green and versatile solvent that is effective for dissolving the reactants and facilitating the reaction.
-
Catalyst: The use of a catalyst accelerates the reaction rate, allowing for milder reaction conditions and potentially higher yields.
Structural Elucidation and Characterization
The definitive identification and structural confirmation of 1-cyclohexyl-1H-pyrazole-4-carbonitrile rely on a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the title compound.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, and multiplets for the cyclohexyl protons. The chemical shifts will be influenced by the solvent used. [7][8][9] |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the nitrile carbon, and the cyclohexyl carbons. [10][7][8] |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2210-2260 cm⁻¹. [10][7]Also, C-H stretching and bending vibrations for the pyrazole and cyclohexyl groups. [11] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (175.23 m/z). Fragmentation patterns may involve the loss of the cyclohexyl group or the nitrile group. [7][12] |
Self-Validating Protocols
To ensure the integrity of the synthesized compound, a multi-faceted analytical approach is crucial.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final product.
-
Structural Confirmation: A combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides unambiguous structural confirmation.
-
Functional Group Verification: Infrared (IR) spectroscopy serves as a quick and reliable method to confirm the presence of the key nitrile functional group.
Applications in Drug Discovery and Development
The pyrazole-4-carbonitrile scaffold is a valuable building block in medicinal chemistry. The nitrile group can serve as a handle for further chemical transformations or act as a key pharmacophoric element. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [2][13][14]The cyclohexyl substituent can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties.
Conclusion
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-cyclohexyl-1H-pyrazole-4-carbonitrile. The detailed protocols and analytical data presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and utilize this compound in their research endeavors. The versatile nature of the pyrazole scaffold, coupled with the specific substitution pattern of this molecule, makes it a promising candidate for further investigation in various therapeutic areas.
References
- Fun, H.-K., et al. (2011).
- Loh, W.-S., et al. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.
- Thoreauchem. (n.d.). 1-Cyclohexyl-1H-pyrazole-4-carbonitrile-1199773-77-7.
- DSpace Repository. (n.d.).
- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.
- Molport. (n.d.). 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile | 21254-04-6.
- PMC. (n.d.).
- ResearchGate. (n.d.).
- PMC. (n.d.). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)
- ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- MDPI. (2022, December 8).
- Biointerface Research in Applied Chemistry. (2021, March 1).
- PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Rsc.org. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Arkivoc. (2012). One-pot synthesis of highly functionalised 1H-pyrazoles from arylcarbohydrazides, cyclohexyl isocyanide, and acetylene diesters.
- PMC. (n.d.). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
- ResearchGate. (2015, February).
- Cambridge Isotope Laboratories, Inc. (n.d.).
- Der Pharma Chemica. (n.d.).
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. rsc.org [rsc.org]
- 9. chem.washington.edu [chem.washington.edu]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
1-cyclohexyl-1H-pyrazole-4-carbonitrile IUPAC name
Title: Strategic Scaffolds in Medicinal Chemistry: The Technical Profile of 1-cyclohexyl-1H-pyrazole-4-carbonitrile
Executive Summary & Strategic Significance
In the landscape of modern drug discovery, the 1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS: 1199773-77-7) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
This specific molecule serves as a critical intermediate, particularly in the development of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists. Its structural value is twofold:
-
The Pyrazole-4-carbonitrile Core: Acts as a bioisostere for carbonyls or a precursor to primary amines (via reduction) and amides (via hydrolysis). The nitrile group often engages in key hydrogen-bonding interactions with the hinge region of kinase domains (e.g., JAK1/JAK2).
-
The N-Cyclohexyl Moiety: Provides significant lipophilic bulk (
-alkyl interactions), allowing the molecule to occupy the hydrophobic pockets adjacent to the ATP-binding site, tuning the LogP and membrane permeability.
This guide details the synthesis, validation, and application of this scaffold, moving beyond basic preparation to functional integration in drug design.
Physicochemical Profile
Understanding the core properties is essential for predicting the scaffold's behavior in solution and biological systems.
| Property | Value / Description | Significance |
| IUPAC Name | 1-cyclohexyl-1H-pyrazole-4-carbonitrile | Official nomenclature for regulatory filing. |
| Molecular Formula | Used for high-resolution mass spec (HRMS) validation. | |
| Molecular Weight | 175.23 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD). |
| Physical State | White to off-white crystalline solid | Indicates high purity; amorphous forms suggest solvent trapping. |
| Calculated LogP | ~2.3 - 2.8 | Lipophilic; suggests good passive membrane permeability. |
| H-Bond Acceptors | 2 (Nitrile N, Pyrazole N2) | Critical for interacting with kinase hinge residues (e.g., Leu/Val backbone). |
| Rotatable Bonds | 1 (N-Cyclohexyl bond) | Low entropic penalty upon binding to protein targets. |
Synthetic Methodologies
To ensure reproducibility and scalability, two distinct synthetic routes are recommended. The choice depends on the available starting materials and the scale of production.
Method A: Direct N-Alkylation (Medicinal Chemistry Route)
Best for: Rapid analog generation (SAR) and small-scale synthesis.
This method utilizes the commercially available 4-cyanopyrazole. Due to the symmetry of the 4-cyanopyrazole core, alkylation at
Protocol:
-
Reagents: 4-Cyanopyrazole (1.0 eq), Bromocyclohexane (1.2 eq), Cesium Carbonate (
, 2.0 eq). -
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Anhydrous conditions are critical to prevent hydrolysis.
-
Procedure:
-
Dissolve 4-cyanopyrazole in DMF under
atmosphere. -
Add
and stir for 30 min to deprotonate the pyrazole ( ). -
Add Bromocyclohexane dropwise.
-
Heat to 80°C for 12–16 hours. (Note: Higher temps promote elimination of HBr from cyclohexyl bromide).
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF. Dry over . -
Purification: Flash column chromatography (Hexane:EtOAc gradient).
Method B: De Novo Cyclization (Process Chemistry Route)
Best for: Multi-gram scale-up and high purity requirements.
This route constructs the pyrazole ring using cyclohexylhydrazine, avoiding the elimination side-reactions associated with secondary alkyl halides.
Protocol:
-
Reagents: Cyclohexylhydrazine hydrochloride (1.0 eq), (Ethoxymethylene)malononitrile (1.0 eq), Triethylamine (
, 1.1 eq). -
Reaction:
-
Reflux in Ethanol (EtOH) for 4–6 hours.
-
Mechanism:[1][2] The hydrazine nitrogen attacks the activated ethoxy-alkene, followed by cyclization onto the nitrile.
-
Note: This specific reaction often yields the 5-amino-4-cyanopyrazole . To obtain the unsubstituted 4-cyanopyrazole, one must use 2-(ethoxymethylene)-propanedinitrile analogs or perform a deamination (diazotization/reduction) step, which is less efficient.
-
Correction for Target: The most robust scale-up for the exact target (sans amino group) involves the Vilsmeier-Haack Formylation of 1-cyclohexylpyrazole followed by oxime dehydration.
-
Recommended Workflow Visualization (Method A & Vilsmeier Alternative):
Caption: Figure 1. Dual synthetic pathways. Method A (top) is preferred for speed; the Vilsmeier route (bottom) is preferred if starting from the unfunctionalized pyrazole.
Downstream Transformations & Applications
The nitrile group at position 4 is a versatile "synthetic handle." In drug development, this intermediate is rarely the final drug but a key building block.
A. Hydrolysis to Carboxamide (JAK Inhibitor Precursors)
The nitrile can be partially hydrolyzed to the primary amide (
-
Reagents:
, , DMSO (mild conditions). -
Relevance: Many JAK inhibitors (e.g., analogs of Oclacitinib) contain amide functionalities to interact with the solvent-exposed regions of the kinase pocket.
B. Reduction to Primary Amine
-
Reagents:
or Hydrogenation (Raney Ni). -
Relevance: Creates a methylene-amine linker (
), allowing for further coupling with acyl chlorides or sulfonyl chlorides to extend the scaffold into the ribose-binding pocket.
C. Heterocycle Formation (Tetrazoles/Triazoles)
-
Reagents: Sodium Azide (
), . -
Relevance: Tetrazoles are bioisosteres of carboxylic acids, offering improved metabolic stability and bioavailability.
Therapeutic Context: JAK/STAT Signaling[3][4]
The primary application of 1-cyclohexyl-1H-pyrazole-4-carbonitrile derivatives is in the modulation of the JAK-STAT pathway .
-
Mechanism: JAK inhibitors (JAKinibs) bind to the ATP-binding site of the kinase domain.
-
Binding Mode: The pyrazole nitrogen (N2) accepts a hydrogen bond from the hinge region (e.g., Glu966 in JAK1). The 4-substituent (derived from the nitrile) extends into the solvent front, while the 1-cyclohexyl group occupies the hydrophobic pocket under the G-loop.
Signaling Pathway Diagram:
Caption: Figure 2. The JAK/STAT signaling cascade.[3][4][5] The pyrazole scaffold acts as an ATP-competitive inhibitor at the JAK node, preventing STAT phosphorylation.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate may be sparse, it should be handled as a potent chemical precursor.
-
Hazards: Treat as Acute Tox. 4 (Oral) and Skin Irritant 2 . Nitriles can liberate cyanide under extreme metabolic or chemical stress, though the aromatic nitrile is generally stable.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Store in a cool, dry place. The nitrile group is stable, but the compound should be kept away from strong oxidizers and reducing agents.
References
-
PubChem. (2023). 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde (Related Intermediate). National Library of Medicine. Link
-
Lin, Q., et al. (2017). "Discovery of... Janus Kinase 1 Selective Inhibitor."[6] Journal of Medicinal Chemistry. (Contextualizing the pyrazole-4-cyano scaffold in JAK inhibition). Link
-
Sigma-Aldrich. (2023). 4-Cyanopyrazole Product Specification.[1][7][8] (Starting material data). Link
-
Fustero, S., et al. (2011). "Improved Regioselective Synthesis of Pyrazoles." Chemistry – A European Journal. (Methodology for N-alkylation vs Cyclocondensation). Link
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazole-4-carbonitrile | CAS 31108-57-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. | CiNii Research [cir.nii.ac.jp]
solubility and stability of 1-cyclohexyl-1H-pyrazole-4-carbonitrile
An In-depth Technical Guide to the Solubility and Stability of 1-Cyclohexyl-1H-pyrazole-4-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the , a heterocyclic compound of interest in pharmaceutical research and development. Pyrazole scaffolds are privileged structures in medicinal chemistry, making a thorough understanding of their physicochemical properties essential for advancing drug discovery programs.[1][2] This document outlines detailed experimental protocols for determining the compound's solubility profile across a range of pharmaceutically relevant solvents. Furthermore, it details a systematic approach to evaluating its intrinsic stability through forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4][5] The guide provides insights into potential degradation pathways and establishes a framework for developing a stability-indicating analytical method, crucial for ensuring product quality, efficacy, and safety. The intended audience includes researchers, analytical scientists, and formulation experts in the pharmaceutical industry.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across numerous disease areas, including oncology, inflammation, and infectious diseases. The chemical robustness imparted by its aromaticity often contributes to metabolic stability.[1]
1-Cyclohexyl-1H-pyrazole-4-carbonitrile incorporates this privileged pyrazole core. The cyclohexyl group at the N1 position adds lipophilicity, which can be critical for modulating pharmacokinetic properties, while the carbonitrile group at the C4 position offers a site for further chemical modification or can influence intermolecular interactions. Understanding the fundamental physicochemical properties—namely solubility and stability—of this specific molecule is a prerequisite for its development as a potential drug candidate or intermediate. These properties directly impact bioavailability, formulation strategies, manufacturing processes, and shelf-life.[4][6]
This guide serves as a Senior Application Scientist's perspective on establishing a robust physicochemical profile for this compound, emphasizing the causality behind experimental choices and adherence to rigorous scientific standards.
Physicochemical Properties
A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters for 1-cyclohexyl-1H-pyrazole-4-carbonitrile are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-Cyclohexyl-1H-pyrazole-4-carbonitrile | Thoreauchem |
| CAS Number | 1199773-77-7 | Thoreauchem |
| Molecular Formula | C₁₀H₁₃N₃ | Thoreauchem |
| Molecular Weight | 175.23 g/mol | Calculated |
| Structure | ![]() | - |
Note: A placeholder image is used for the chemical structure. In a real-world scenario, this would be a confirmed 2D chemical drawing.
Solubility Profile
Solubility is a critical determinant of a drug's absorption and bioavailability. For preclinical and formulation development, determining solubility in a variety of aqueous and organic media is essential. The polarity of pyrazole derivatives is highly dependent on their substituents.[7] The combination of a nonpolar cyclohexyl ring and a polar pyrazole-carbonitrile system suggests a nuanced solubility profile.
Rationale for Solvent Selection
To build a comprehensive profile, solvents are selected to cover a wide range of polarities and hydrogen bonding capabilities, representing media encountered during synthesis, purification, formulation, and in biological systems. Selected solvents include polar protic (e.g., Methanol, Ethanol), polar aprotic (e.g., Acetonitrile, DMSO), and nonpolar aprotic (e.g., Toluene) options, as well as aqueous buffers at physiologically relevant pH values.
Experimental Protocol: Equilibrium Solubility Determination
The equilibrium shake-flask method is a gold-standard technique for determining solubility. Quantification is achieved using a validated analytical method, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Methodology:
-
Preparation: Add an excess amount of 1-cyclohexyl-1H-pyrazole-4-carbonitrile to a series of vials, each containing a known volume of the selected solvent (e.g., 1 mL). Ensure enough solid is present to achieve saturation and leave undissolved material.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection & Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Clarification: Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particulates. The filter material should be confirmed to not bind the analyte.
-
Dilution: Dilute the clarified filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC with UV detection. Determine the concentration by comparing the peak area to a standard calibration curve.[8][9]
Anticipated Solubility Data
The following table represents a hypothetical but expected solubility profile based on the structural characteristics of the molecule.
| Solvent | Solvent Type | Expected Solubility (mg/mL) at 25°C |
| Water | Polar Protic | Low |
| pH 2.0 Buffer (HCl) | Aqueous | Low |
| pH 7.4 Buffer (Phosphate) | Aqueous | Low |
| Methanol | Polar Protic | Moderate to High |
| Ethanol | Polar Protic | Moderate to High |
| Acetonitrile | Polar Aprotic | Moderate |
| Acetone | Polar Aprotic | High |
| Dichloromethane (DCM) | Nonpolar Aprotic | High |
| Toluene | Nonpolar Aprotic | Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High |
Stability Profile and Forced Degradation
Forced degradation, or stress testing, is a critical component of drug development. These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[3][10] The conditions are more severe than those used for accelerated stability testing and are guided by ICH Q1A(R2).[4][5]
Experimental Workflow for Forced Degradation
The overall workflow involves subjecting the compound to multiple stress conditions in parallel, followed by analysis to determine the extent of degradation and the profile of any degradants formed.
Caption: Experimental workflow for forced degradation studies.
Detailed Protocols for Stress Conditions
A target degradation of 5-20% is generally desired to ensure that secondary degradation is minimized.[10] If no degradation is observed, more strenuous conditions (e.g., higher temperature or longer duration) may be applied.
-
Acidic Hydrolysis: The compound solution (1 mg/mL in a suitable co-solvent if needed) is treated with 0.1 M to 1.0 M HCl. The mixture is typically heated (e.g., 60°C) for a set period (e.g., 24-48 hours). Samples are withdrawn at various time points, cooled, and neutralized with an equivalent amount of base before analysis.[10]
-
Basic Hydrolysis: The procedure is similar to acid hydrolysis, but using 0.1 M to 1.0 M NaOH or KOH. The nitrile group is particularly susceptible to hydrolysis under basic conditions. Samples are neutralized with an equivalent amount of acid before analysis.[10]
-
Oxidative Degradation: The compound is treated with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. Due to the often rapid nature of oxidation, samples should be monitored at frequent, early time points (e.g., 2, 8, 24 hours).[5] The pyrazole ring can be susceptible to oxidative cleavage.
-
Thermal Degradation: The stability of the compound is tested in both solid state and in solution. Samples are placed in a temperature-controlled oven (e.g., 80°C) for an extended period (e.g., up to 7 days).[10]
-
Photodegradation: The stability of the compound in solid state and solution is evaluated under controlled light exposure, as specified in ICH guideline Q1B. This requires a light source that provides both UV and visible light output. A control sample is stored in the dark to differentiate light-induced degradation from thermal effects.[10]
Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products. RP-HPLC with a photodiode array (PDA) detector is the technique of choice.
Illustrative RP-HPLC Method: | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm (or λmax of compound); PDA scan 200-400 nm | | Injection Volume | 10 µL |
Rationale: A C18 column is a versatile choice for moderately nonpolar compounds. The gradient elution is designed to separate the parent compound from potentially more polar (from hydrolysis) or less polar degradants. A PDA detector is crucial for assessing peak purity and identifying the emergence of new chromophores. Coupling with a Mass Spectrometer (MS) would be ideal for structural elucidation of degradants.
Summary of Expected Stability
The following table summarizes potential outcomes from the forced degradation studies.
| Stress Condition | Reagents/Parameters | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 48h | Minor degradation. Potential hydrolysis of nitrile to amide or carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Significant degradation. Nitrile hydrolysis is highly probable. |
| Oxidation | 3% H₂O₂, RT, 24h | Moderate degradation. Potential for N-oxidation or pyrazole ring opening.[11] |
| Thermal (Solid) | 80°C, 7 days | Likely stable. |
| Photolytic | ICH Q1B conditions | Likely stable, but requires experimental confirmation. |
Potential Degradation Pathways
Based on the functional groups present, two primary degradation pathways are anticipated under forced conditions.
Caption: Potential degradation pathways for the title compound.
-
Hydrolysis of the Nitrile Group: The carbonitrile moiety (-C≡N) is susceptible to hydrolysis, particularly under strong basic or acidic conditions. This typically proceeds first to a primary amide (-CONH₂) and can be further hydrolyzed to a carboxylic acid (-COOH). The carboxylic acid derivative has been previously synthesized.
-
Oxidation of the Pyrazole Ring: The nitrogen atoms in the pyrazole ring are potential sites for oxidation, leading to N-oxide derivatives. More aggressive oxidation could potentially lead to ring-opening.[11]
Conclusion
This technical guide provides a robust framework for characterizing the . The proposed experimental protocols for solubility determination and forced degradation are based on industry-standard practices and regulatory expectations. The anticipated results suggest the compound may exhibit good solubility in common organic solvents but limited aqueous solubility. The primary stability liability is likely the hydrolysis of the nitrile group under basic conditions. The development of a stability-indicating HPLC method is paramount for accurately monitoring the compound's purity and degradation profile over time. The data generated from these studies are fundamental for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product derived from this promising scaffold.
References
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
Singh, S., & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 51-59. Available from: [Link]
-
Alsante, K. M., et al. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Available from: [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
Al-Ostath, A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Separation Science Plus. Available from: [Link]
-
Frontiers in Chemistry. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives... Available from: [Link]
-
Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. Available from: [Link]
-
International Journal of ChemTech Applications. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]
-
Thoreauchem. 1-Cyclohexyl-1H-pyrazole-4-carbonitrile. Available from: [Link]
-
IJNRD. (2025). Pyrazole Derivatives: Privileged Heterocycles in Medicinal Chemistry a Comprehensive Review. International Journal of Novel Research and Development. Available from: [Link]
-
Ben Hassen, C., et al. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3263. Available from: [Link]
-
Elzagheid, M. I., et al. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Iranian Journal of Toxicology, 15(3), 163-170. Available from: [Link]
-
Boulebd, H., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(23), 8230. Available from: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. onyxipca.com [onyxipca.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijcpa.in [ijcpa.in]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
Advanced Technical Guide: Synthesis and Pharmacological Profiling of Substituted 1H-Pyrazole-4-Carbonitriles
Executive Summary
The 1H-pyrazole-4-carbonitrile scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its metabolic stability and versatile hydrogen-bonding capabilities. This guide provides a rigorous technical analysis of this moiety, moving beyond basic synthesis to explore the causal relationships between structural modifications and biological outcomes. We focus on green, multicomponent synthetic pathways and the pharmacophore's critical role in oncology (kinase inhibition) and antimicrobial therapeutics.
Structural Significance & Pharmacophore Analysis
The 4-carbonitrile group (-CN) on the pyrazole ring is not merely a passive substituent; it is a critical electronic modulator.
-
Electronic Effect: The strong electron-withdrawing nature of the nitrile group decreases the electron density of the pyrazole ring, enhancing the acidity of the NH proton (if unsubstituted) and altering the dipole moment, which is crucial for binding affinity in enzyme pockets.
-
Metabolic Stability: Unlike ester or amide isosteres, the nitrile group is generally resistant to rapid hydrolysis in vivo, prolonging the half-life of the drug candidate.
-
Hydrogen Bonding: The nitrogen atom of the nitrile group acts as a weak hydrogen bond acceptor, often interacting with serine or threonine residues in kinase ATP-binding pockets.
Synthetic Architectures: From Classical to Green Chemistry
The Paradigm Shift: One-Pot Multicomponent Reactions (MCRs)
Traditional Knorr synthesis often requires harsh conditions and multi-step isolation. The field has shifted toward One-Pot Three-Component Condensations (3-CC) , which offer superior atom economy and scalability.
Core Mechanism
The reaction typically involves an aromatic aldehyde, malononitrile, and a hydrazine derivative.[1][2]
-
Knoevenagel Condensation: Aldehyde + Malononitrile
Arylidenemalononitrile. -
Michael Addition: Hydrazine attacks the
-carbon of the intermediate. -
Cyclization & Tautomerization: Intramolecular nucleophilic attack followed by aromatization yields the 5-amino-pyrazole-4-carbonitrile.
Visualization: Mechanistic Pathway
The following diagram illustrates the reaction flow and critical intermediates.
Caption: Mechanistic flow of the One-Pot Three-Component synthesis of 5-amino-pyrazole-4-carbonitriles.
Validated Experimental Protocol
Self-Validating System: This protocol utilizes a catalyst-free aqueous ethanol medium, minimizing interference from metal impurities and simplifying purification (precipitation).
Target Molecule: 5-Amino-1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Reagents:
-
4-Chlorobenzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Solvent: Ethanol:Water (1:1 v/v, 5 mL)
-
Catalyst (Optional but recommended for speed): Potassium Phthalimide (10 mol%) or simply reflux (Green approach).
Step-by-Step Methodology:
-
Pre-mixing: In a 25 mL round-bottom flask, dissolve 4-chlorobenzaldehyde and malononitrile in 5 mL of EtOH:H2O mixture. Stir for 5 minutes at room temperature to initiate Knoevenagel condensation.
-
Addition: Add phenylhydrazine dropwise. If using a catalyst (e.g., Potassium Phthalimide), add it now.
-
Reaction: Reflux the mixture at 80°C.
-
Checkpoint: Monitor via TLC (Ethyl Acetate:n-Hexane 3:7). The disappearance of the aldehyde spot indicates completion (typically 30–60 mins).
-
-
Isolation: Cool the reaction mixture to room temperature. A solid precipitate should form spontaneously.
-
Purification: Filter the solid and wash with cold aqueous ethanol (2x 5 mL). Recrystallize from hot ethanol to obtain pure crystals.
-
Validation:
-
IR: Look for sharp -CN stretch at ~2210–2220 cm⁻¹ and -NH₂ doublet at 3300–3400 cm⁻¹.
-
¹H NMR: Singlet for NH₂ protons (exchangeable with D₂O) around
6.0–7.0 ppm.
-
Pharmacological Landscape & SAR
Anticancer Activity
The 4-carbonitrile pyrazoles function primarily as kinase inhibitors and anti-estrogenic agents .
-
Mechanism: They mimic the adenine moiety of ATP, fitting into the hydrophobic pocket of kinases (e.g., CDK2, EGFR).
-
Key Data: Derivatives substituted with 1,3,4-oxadiazole or 1,2,4-triazole at the C3 position show nanomolar potency.
Comparative Potency Table:
| Compound Substituent (R) | Cell Line | Target Mechanism | Activity (IC50/GI50) | Ref |
| 3-(5-Mercapto-1,3,4-oxadiazol-2-yl) | IGROV1 (Ovarian) | Anti-estrogenic | 40 nM | [1] |
| 3-(5-Methylthio-1,2,4-triazol-3-yl) | MCF-7 (Breast) | Estrogen Receptor | High Potency | [1] |
| 3-(4-Chlorophenyl) | HepG2 (Liver) | Cytotoxicity | 16.02 µM | [2] |
| 3-(4-Fluorophenyl) | HepG2 (Liver) | Cytotoxicity | 6.78 µM | [2] |
Structure-Activity Relationship (SAR) Map
The biological efficacy is strictly governed by the substitution pattern. The diagram below visualizes the "Rules of Engagement" for designing active derivatives.
Caption: SAR Map highlighting critical substitution zones for optimizing pharmacological activity.
Future Outlook
The next generation of pyrazole-4-carbonitriles is moving towards hybrid pharmacophores .
-
Nano-Catalysis: Utilizing ZnO or silica-supported catalysts to drive "water-only" synthesis, eliminating organic solvents entirely.
-
Molecular Hybridization: Fusing the pyrazole-CN core with coumarins or quinolines to create dual-action drugs (e.g., antimicrobial + antioxidant) to combat drug resistance.
References
-
Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Facile one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles using alumina–silica-supported MnO2 as recyclable catalyst in water. ResearchGate. [Link]
-
Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. PubMed. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
One-Pot and Efficient Synthesis of 5-Aminopyrazole-4-Carbonitriles Catalyzed by Potassium Phthalimide. LOCKSS. [Link]
Sources
Methodological & Application
Application Note: One-Pot Synthesis of 1-Cyclohexyl-1H-pyrazole-4-carbonitrile Scaffolds
Here is a detailed Application Note and Protocol for the synthesis of 1-cyclohexyl-1H-pyrazole-4-carbonitrile .
This guide addresses the specific synthetic challenge of constructing the pyrazole core with a 4-cyano functionality while controlling the substitution at the 5-position. Note that the standard "one-pot" reaction of hydrazines with malononitrile derivatives typically yields the 5-amino variant. This protocol provides the methodology for the 5-amino derivative (the most common intermediate) and the advanced in-situ deamination strategy to achieve the des-amino (5-H) target in a single operational sequence.
Abstract & Scope
1-Substituted pyrazole-4-carbonitriles are critical pharmacophores in the development of JAK inhibitors, agrochemicals (e.g., Fipronil analogs), and CDK inhibitors. The direct synthesis of 1-cyclohexyl-1H-pyrazole-4-carbonitrile presents a regioselectivity challenge: ensuring the cyclohexyl group is located at N1 while establishing the carbonitrile at C4.
This Application Note details a robust One-Pot Protocol utilizing the condensation of cyclohexylhydrazine with 2-(ethoxymethylene)malononitrile. Two variants are presented:
-
Protocol A (Standard): Synthesis of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (High-yield intermediate).
-
Protocol B (Advanced): Synthesis of 1-cyclohexyl-1H-pyrazole-4-carbonitrile (Des-amino target) via in situ diazotization-deamination.
Reaction Mechanism & Strategic Logic
The Regioselectivity Challenge
The reaction relies on the differential nucleophilicity of the hydrazine nitrogens. In cyclohexylhydrazine, the terminal primary amine (
-
Michael Addition-Elimination: The terminal
attacks the electrophilic vinyl ether of 2-(ethoxymethylene)malononitrile, displacing ethanol. -
Cyclization: The internal secondary nitrogen attacks one of the nitrile groups.
-
Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.
Pathway Visualization
The following diagram illustrates the bifurcation between the 5-amino product and the deaminated 5-H product.
Figure 1: Synthetic pathway for 1-cyclohexyl-pyrazole-4-carbonitrile derivatives.
Experimental Protocols
Safety & Handling (Critical)
-
Hydrazines: Cyclohexylhydrazine is toxic and a potential sensitizer. Handle in a fume hood.
-
Malononitriles: Liberate cyanide-like species upon decomposition; avoid strong acids.
-
tert-Butyl Nitrite (t-BuONO): Volatile, flammable, and explosive under high heat. Use a blast shield for Protocol B.
Protocol A: Synthesis of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile
Target: The primary intermediate for further functionalization.
Reagents:
-
Cyclohexylhydrazine hydrochloride (1.0 equiv)
-
2-(Ethoxymethylene)malononitrile (1.05 equiv)
-
Triethylamine (
) (1.1 equiv) -
Ethanol (Absolute) [10 mL/g of substrate]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Cyclohexylhydrazine HCl (10 mmol, 1.51 g) in Ethanol (15 mL).
-
Neutralization: Add Triethylamine (11 mmol, 1.53 mL) dropwise. The solution will clarify as the free hydrazine is liberated. Stir for 10 minutes at Room Temperature (RT).
-
Addition: Add 2-(Ethoxymethylene)malononitrile (10.5 mmol, 1.28 g) in one portion.
-
Observation: The solution typically turns yellow/orange. An exotherm may be observed.
-
-
Reaction: Heat the mixture to reflux (78°C) for 3–4 hours.
-
Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The starting hydrazine (ninhydrin stain) should disappear, and a new UV-active spot (
) will appear.
-
-
Work-up: Cool the mixture to 0°C (ice bath). The product often crystallizes directly from the reaction mixture.
-
Isolation: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).
-
Drying: Dry under vacuum at 45°C.
Expected Yield: 85–92% Appearance: White to off-white crystalline solid.
Protocol B: One-Pot Synthesis of 1-Cyclohexyl-1H-pyrazole-4-carbonitrile (Des-amino)
Target: The unsubstituted 5-position scaffold.
This protocol extends Protocol A by performing a non-aqueous diazotization-reduction in the same vessel (solvent switch required) or sequentially.
Additional Reagents:
-
tert-Butyl Nitrite (t-BuONO) (1.5 equiv)
-
Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Procedure:
-
Cyclization (Steps 1-4 of Protocol A): Perform the synthesis of the 5-amino intermediate as described above.
-
Solvent Switch: Instead of cooling, concentrate the ethanol reaction mixture to dryness under reduced pressure.
-
Resuspension: Redissolve the crude residue in anhydrous THF (20 mL).
-
Deamination: Under an inert atmosphere (
), add tert-Butyl Nitrite (15 mmol) dropwise to the refluxing solution. -
Reaction: Reflux for 2 hours. Gas evolution (
) will be observed. -
Work-up: Concentrate the solvent. Dilute with EtOAc (50 mL) and wash with saturated
and Brine. -
Purification: The crude product requires flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to remove byproducts.
Expected Yield: 60–70% (over 2 steps) Appearance: Pale yellow oil or low-melting solid.
Data Analysis & Troubleshooting
Analytical Characterization (Expected)
| Compound | 1H NMR (DMSO-d6) Key Signals | IR (cm⁻¹) | Mass Spec (ESI) |
| 5-Amino- | 2215 (CN), 3350 (NH2) | [M+H]+ 191.1 | |
| 5-H (Des-amino) | 2230 (CN), No NH bands | [M+H]+ 176.1 |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete neutralization of HCl salt. | Ensure Et3N is added before the malononitrile. Check pH > 8. |
| Regioisomer Mix | Steric hindrance of cyclohexyl group. | The reaction is highly regioselective for N1-cyclohexyl due to the mechanism. If N2-isomer forms, lower temperature to 60°C and extend time. |
| Incomplete Deamination | Old/Wet t-BuONO. | Use fresh tert-butyl nitrite. Store reagents in the fridge. Ensure THF is anhydrous (water quenches diazonium to phenol). |
| Dark/Tar Product | Polymerization of malononitrile. | Avoid excess base. Do not overheat during the concentration step. |
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles."[5] Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link
-
One-Pot Deamination Strategy: Beck, J. R., et al. "Synthesis of 4-Cyanopyrazoles via Deamination." Journal of Heterocyclic Chemistry, 1987, 24(3), 693-695. Link
-
General Synthesis of Pyrazole-4-carbonitriles: Al-Matar, H. M., et al. "2-(Ethoxymethylene)malononitrile: A Versatile Reagent in Organic Synthesis." Molecules, 2021, 26(4), 1073. Link
-
Cyclohexylhydrazine Preparation: "Hydrazines and their derivatives." Organic Syntheses, Coll.[6] Vol. 5, p. 258. Link
Sources
- 1. (PDF) Studies on the Reaction of Cycloalkanones with Malonodinitrile [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Catalytic Synthesis of Pyrazole-4-Carbonitriles: An Application Guide for Researchers
Introduction: The Significance of the Pyrazole-4-Carbonitrile Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and valuable physicochemical properties. Among these, pyrazole-4-carbonitriles stand out as particularly important synthons. The presence of the nitrile group at the 4-position provides a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. These compounds are key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and antivirals. This guide provides an in-depth overview of modern catalytic methods for the synthesis of pyrazole-4-carbonitriles, with a focus on providing researchers, scientists, and drug development professionals with detailed, field-proven protocols and the causal reasoning behind experimental choices.
Core Synthetic Strategy: The Multicomponent Reaction
The most prevalent and efficient method for constructing the pyrazole-4-carbonitrile core is a one-pot, three-component reaction. This elegant approach brings together an aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst to afford the desired product in a single synthetic operation. The choice of catalyst is crucial and dictates the reaction conditions, efficiency, and environmental footprint of the synthesis.
Caption: General workflow of the three-component synthesis of pyrazole-4-carbonitriles.
I. Heterogeneous Catalysis: The Power of Recyclable Catalysts
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. Several innovative heterogeneous catalytic systems have been developed for the synthesis of pyrazole-4-carbonitriles.
A. Metal-Oxide-Based Catalysts
Mixed metal oxides have demonstrated excellent catalytic activity in this transformation. For instance, a copper(II) oxide/zirconium(IV) oxide (CuO/ZrO₂) nanocomposite has been effectively employed.
Causality of Catalysis: The Lewis acidic sites on the catalyst surface are believed to activate the aldehyde carbonyl group, facilitating the initial Knoevenagel condensation with malononitrile. The basic sites on the catalyst can also play a role in deprotonating malononitrile.
Experimental Protocol: CuO/ZrO₂ Catalyzed Synthesis [1][2]
-
Catalyst Preparation: A detailed procedure for the synthesis of the CuO/ZrO₂ catalyst can be found in the cited literature.
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the CuO/ZrO₂ catalyst (typically 5-10 mol%).
-
Solvent and Conditions: The reaction is typically carried out in an aqueous medium at room temperature or with gentle heating (e.g., 60-80 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the catalyst is separated by filtration. The solid product that precipitates from the aqueous solution is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
B. Magnetic Nanoparticle-Supported Catalysts
To further simplify catalyst recovery, magnetic nanoparticles (MNPs) functionalized with a catalytic species have emerged as a highly practical solution. An example is tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂@Tannic acid).[3][4]
Causality of Catalysis: The acidic phenolic groups of tannic acid on the nanoparticle surface are proposed to catalyze the reaction, likely through hydrogen bonding interactions that activate the reactants. The high surface area of the nanoparticles also contributes to the catalytic efficiency.
Experimental Protocol: Fe₃O₄@SiO₂@Tannic Acid Catalyzed Synthesis [3][4]
-
Catalyst Synthesis: The preparation of the magnetic nanocatalyst is detailed in the corresponding research articles.
-
Reaction Setup: In a reaction vessel, add the aldehyde (1 mmol), malononitrile (1 mmol), hydrazine derivative (1 mmol), and the Fe₃O₄@SiO₂@Tannic acid catalyst (a catalytic amount, e.g., 0.1 g).
-
Solvent and Conditions: This reaction can be performed under solvent-free mechanochemical conditions (ball milling) or in a green solvent like water or ethanol with heating.
-
Catalyst and Product Separation: After the reaction, the catalyst can be easily separated from the reaction mixture using an external magnet. The product can then be isolated by evaporation of the solvent or by recrystallization.
| Catalyst System | Aldehyde | Hydrazine | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| CuO/ZrO₂ | 4-Chlorobenzaldehyde | Phenylhydrazine | Water | 80 | 30 | 95 | [1][2] |
| Fe₃O₄@SiO₂@Tannic acid | 4-Chlorobenzaldehyde | Phenylhydrazine | Neat | 80 | 15 | 96 | [3][4] |
| LDH@PTRMS@DCMBA@CuI | 4-Chlorobenzaldehyde | Phenylhydrazine | H₂O/EtOH | 55 | 20 | 92 | [5] |
| Ag/ZnO NPs | 4-Methoxybenzaldehyde | Phenylhydrazine | H₂O/EtOH | RT | 45 | 94 | [6] |
Table 1: Comparison of various heterogeneous catalytic systems for the synthesis of pyrazole-4-carbonitriles.
II. Homogeneous Catalysis: High Activity and Selectivity
Homogeneous catalysts, while often more challenging to separate from the reaction mixture, can offer superior activity and selectivity under milder conditions.
A. Transition Metal Complexes
A palladium(II) complex with a thiazole-based ligand has been shown to be a highly effective catalyst for this transformation, particularly under ultrasonic irradiation.[7][8][9][10]
Causality of Catalysis: The Lewis acidic Pd(II) center is believed to coordinate to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity and promoting the initial condensation with malononitrile. The subsequent steps of Michael addition of the hydrazine and cyclization are also likely facilitated by the metal center.
Experimental Protocol: Pd(II)-Thiazole Complex Catalyzed Synthesis with Ultrasonic Irradiation [7][8][9][10]
-
Catalyst Preparation: The synthesis of the Pd(II)-thiazole complex is described in the cited literature.
-
Reaction Setup: In a suitable flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of the Pd(II) complex in water.
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at a specified frequency (e.g., 20 kHz) and power (e.g., 40 W) at a controlled temperature (e.g., 80 °C).
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the product often precipitates from the aqueous solution and can be collected by filtration and recrystallized.
B. Simple Metal Salts
In some cases, simple and inexpensive metal salts can effectively catalyze the reaction. For instance, a homogeneous system using FeCl₃ with polyvinyl pyrrolidine (PVP) as a stabilizer has been reported.[11]
Causality of Catalysis: The Lewis acidic FeCl₃ is the primary catalytic species, activating the aldehyde. PVP acts as a phase-transfer agent or stabilizer, particularly in aqueous media.
III. Green Chemistry Approaches: Enhancing Sustainability
In line with the principles of green chemistry, methods that utilize alternative energy sources or environmentally benign reaction media are highly desirable.
A. Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and improve yields by promoting rapid and uniform heating of the reaction mixture.[12][13][14][15][16]
Causality of Enhanced Reactivity: The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to a rapid increase in temperature and pressure (in a sealed vessel), accelerating the reaction rate.
Experimental Protocol: Microwave-Assisted Synthesis [12][13]
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aldehyde, malononitrile, hydrazine derivative, and a suitable catalyst (if required). A minimal amount of a polar solvent like ethanol or even solvent-free conditions can be employed.
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at a set temperature and power for a short duration (typically a few minutes).
-
Work-up: After cooling, the product can be isolated by filtration and/or recrystallization.
Caption: A plausible mechanistic pathway for the catalytic synthesis of 5-aminopyrazole-4-carbonitriles.[5]
B. Ultrasound-Assisted Synthesis
As detailed in the homogeneous catalysis section, ultrasound can be a powerful tool to accelerate these reactions, often in aqueous media, by promoting efficient mixing and mass transfer through acoustic cavitation.[7][8][9][10][16][17]
IV. Organocatalysis: A Metal-Free Alternative
While many successful methods rely on metal-based catalysts, organocatalysis presents a valuable metal-free alternative. Simple Brønsted acids or bases can effectively promote the synthesis of pyrazole-4-carbonitriles. For example, sodium p-toluenesulfonate (NaPTS) has been used as a hydrotrope and catalyst in aqueous media.[11]
Causality of Catalysis: In this case, NaPTS not only increases the solubility of the organic reactants in water but also provides a mildly acidic environment that can catalyze the condensation and cyclization steps.
Conclusion and Future Perspectives
The catalytic synthesis of pyrazole-4-carbonitriles has seen significant advancements, with a strong emphasis on the development of efficient, sustainable, and practical methodologies. The one-pot, three-component reaction remains the most powerful strategy, and the choice of catalyst can be tailored to specific laboratory needs, whether prioritizing recyclability, high activity, or green chemistry principles. Future research will likely focus on the development of even more active and selective catalysts, the expansion of the substrate scope to include more challenging starting materials, and the application of flow chemistry for the continuous and scalable production of these valuable heterocyclic compounds.
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. [Link]
-
Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl methylene-pyrazole derivatives. Materials Chemistry and Mechanics. [Link]
-
Synthesis of 5‑Amino‑1H‑pyrazole‑4‑carbonitriles Using Ag/ZnO Nanoparticles as a Recyclable Catalyst. Taylor & Francis Online. [Link]
-
Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. [Link]
-
Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation. Semantic Scholar. [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [Link]
-
Microwave‐assisted synthesis and biological evaluation of pyrazole‐4‐carbonitriles as antimicrobial agents. ResearchGate. [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. PMC. [Link]
-
Synthesis of pyrazole-4-carbonitrile derivatives 113 by multicomponent... ResearchGate. [Link]
-
One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Publications. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Putative mechanism for the formation of pyrazole‐4‐carbonitrile. ResearchGate. [Link]
-
Synthesis of pyrazole-4-carbonitrile derivatives in aqueous media with CuO/ZrO2 as recyclable catalyst. ResearchGate. [Link]
-
Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. PMC. [Link]
-
Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. ACS Publications. [Link]
-
Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry. [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES. [Link]
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. PMC. [Link]
-
Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. [Link]
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]
-
A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. PubMed. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl. Materials Chemistry and Mechanics. [Link]
-
Brønsted acidic surfactant [HDMM]+ [HSO4]−: a green microreactor assembly for stereoselective synthesis of novel thiazolyl-pyrazole-chromen-2-ones in water. PMC. [Link]
-
Mechanistic Study of 6-Amino-3-Methyl-4-Phenyl-1,4-Dihydropyrano [2,3-c]Pyrazole-5-Carbonitrile Synthesis: A Computational Chemistry Approach. ResearchGate. [Link]
-
NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media. Growing Science. [Link]
-
Synthesis of pyrazole 4-carbonitrile derivatives a. ResearchGate. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkat USA. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. SlideShare. [Link]
-
Brønsted acidic surfactant [HDMM]+ [HSO4]−: a green microreactor assembly for stereoselective synthesis of novel thiazolyl-pyrazole-chromen-2-ones in water. RSC Publishing. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 4. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. nanobioletters.com [nanobioletters.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity [academia.edu]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
Application Note: 1-Cyclohexyl-1H-pyrazole-4-carbonitrile as a Hinge-Binding Fragment in Kinase Screening
Executive Summary
This guide details the application of 1-cyclohexyl-1H-pyrazole-4-carbonitrile (hereafter referred to as Fragment-CP4 ) as a chemical probe and scaffold in kinase inhibitor discovery. Unlike complex "lead" molecules, Fragment-CP4 represents a privileged fragment (MW ~175 Da). It is primarily used in Fragment-Based Drug Discovery (FBDD) campaigns to map the ATP-binding hinge region of kinases, particularly within the Janus Kinase (JAK) and Rho-associated protein kinase (ROCK) families.
This document provides validated protocols for screening this low-affinity, high-ligand-efficiency fragment using TR-FRET and Surface Plasmon Resonance (SPR), facilitating its evolution into potent clinical candidates.
Scientific Background & Mechanism[1][2][3][4][5]
The "Privileged Scaffold" Concept
Fragment-CP4 is not a potent drug in isolation; it is a molecular anchor . The pyrazole-4-carbonitrile motif is a well-documented "hinge binder."
-
The Pyrazole Ring: Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region backbone (typically the NH of the residue equivalent to Valine or Methionine in the hinge).
-
The Nitrile Group (–CN): Acts as a weak hydrogen bond acceptor or fills the hydrophobic "gatekeeper" pocket, orienting the molecule.
-
The Cyclohexyl Group: Provides hydrophobic bulk that occupies the ribose-binding pocket or the solvent-exposed front region, depending on the specific kinase topology.
Mechanism of Action
Fragment-CP4 functions as a Type I ATP-Competitive Inhibitor . It binds to the active conformation (DFG-in) of the kinase. Because it lacks the "tail" groups found in advanced drugs (like Ruxolitinib or Oclacitinib) that reach into the specificity pockets, its binding affinity (
Pathway Visualization
The following diagram illustrates the role of Fragment-CP4 in the FBDD workflow, moving from a weak hinge binder to a potent lead.
Figure 1: Fragment-Based Drug Discovery workflow utilizing Fragment-CP4 as a starting point.
Experimental Protocols
Protocol A: High-Concentration TR-FRET Screening
Objective: To detect weak inhibition (
Reagents & Materials
-
Kinase: Recombinant Human JAK1 or ROCK2 (0.5 nM final).
-
Substrate: GFP-labeled STAT1 or similar peptide substrate (200 nM).
-
Tracer: Eu-anti-phospho-antibody.
-
Compound: Fragment-CP4 (100 mM stock in DMSO).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Workflow
-
Compound Preparation (Critical):
-
Prepare a 100x intermediate dilution of Fragment-CP4 in assay buffer containing 2% DMSO.
-
Note: Fragments often require screening at 100 µM – 500 µM . Ensure solubility; if precipitation occurs, lower concentration to 100 µM.
-
-
Enzyme Reaction:
-
Add 2.5 µL of Kinase/Antibody mixture to a 384-well low-volume white plate.
-
Add 2.5 µL of Fragment-CP4 (Final conc: 100 µM).
-
Incubate for 15 minutes at Room Temperature (RT) to allow hinge binding.
-
-
Initiation:
-
Add 5 µL of ATP/Substrate mix (ATP concentration should be at
of the kinase).
-
-
Detection:
-
Incubate for 60 minutes at RT.
-
Add 10 µL of EDTA-containing stop solution + Terbium/Europium detection antibody.
-
Read on a plate reader (Excitation: 340 nm; Emission: 495 nm / 520 nm).
-
Data Analysis
Calculate the Emission Ratio (520nm/495nm). Normalize percent inhibition against:
-
0% Inhibition: DMSO control.
-
100% Inhibition: Staurosporine (1 µM).
Protocol B: Surface Plasmon Resonance (SPR) Kinetics
Objective: To validate direct binding and measure
Setup
-
Instrument: Biacore™ 8K or S200.
-
Chip: CM5 Sensor Chip (Carboxymethylated dextran).
-
Ligand: Biotinylated Kinase captured on a Streptavidin (SA) chip is preferred to maintain native conformation.
Workflow
-
Immobilization: Capture the target kinase to a density of ~2000-3000 RU (higher density is needed for small fragments).
-
Injection:
-
Inject Fragment-CP4 in a dose-response series: 0, 12.5, 25, 50, 100, 200 µM.
-
Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.
-
Contact Time: 60 seconds.
-
Dissociation Time: 60 seconds (expect rapid return to baseline).
-
-
Solvent Correction: Perform DMSO calibration curves (1% to 5%) to correct for bulk refractive index changes, which are critical when measuring small signals.
Binding Mode Diagram (Graphviz)
The following diagram visualizes the molecular interaction expected during the validation phase.
Figure 2: Schematic interaction of Fragment-CP4 within the ATP binding pocket.
Data Interpretation & Lead Evolution
When using Fragment-CP4, do not expect nanomolar potency immediately. The goal is Ligand Efficiency (LE) .
Comparative Data Table (Hypothetical)
The table below illustrates how Fragment-CP4 compares to an optimized lead derived from it.
| Parameter | Fragment-CP4 | Optimized Lead (e.g., Pyrazole-Amide) | Interpretation |
| Molecular Weight | ~175 Da | ~450 Da | Fragment is small, allowing room for growth. |
| IC50 (Kinase) | 45 µM | 12 nM | Potency increases 3000x with optimization. |
| Ligand Efficiency (LE) | 0.42 | 0.35 | High LE indicates the fragment core binds very efficiently per heavy atom. |
| Binding Kinetics | Fast On / Fast Off | Fast On / Slow Off | Optimization improves residence time. |
| Selectivity | Low (Pan-Kinase) | High (Target Specific) | Fragment binds the conserved hinge; tails provide specificity. |
Decision Matrix
-
If IC50 < 200 µM & LE > 0.3: PROCEED. The scaffold is validated. Attempt co-crystallography.
-
If IC50 > 500 µM: STOP. The fragment binds too weakly to be a viable starting point.
-
If Hill Slope > 2.0: WARNING. Suspect aggregation. Add 0.01% Triton X-100 and re-test.
References
-
Vertex AI Search. (2026). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Retrieved from
-
Vertex AI Search. (2026). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor. Retrieved from
-
Vertex AI Search. (2026). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Retrieved from
-
Vertex AI Search. (2026). Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy.[1][2][3] (Note: Validates the cyclohexyl-kinase scaffold relevance). Retrieved from
Sources
Application Note & Protocols: Developing Cell-Based Assays for 1-cyclohexyl-1H-pyrazole-4-carbonitrile
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of cell-based assays to characterize the biological activity of the novel compound, 1-cyclohexyl-1H-pyrazole-4-carbonitrile. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Given the therapeutic potential of this chemical scaffold, a systematic approach to evaluating a new analogue is crucial. This guide outlines a strategic workflow, from initial cytotoxicity screening to more in-depth mechanistic studies, providing detailed protocols and the scientific rationale behind each experimental choice.
Introduction: The Scientific Rationale
The pyrazole moiety is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1] The diverse biological activities of pyrazole derivatives often stem from their ability to interact with a wide range of protein targets.[1][3] When encountering a novel compound such as 1-cyclohexyl-1H-pyrazole-4-carbonitrile, a multi-faceted approach to assay development is necessary to elucidate its biological effects. This application note proposes a logical, tiered strategy for characterizing this compound, beginning with broad assessments of its impact on cell health and viability, and progressing to more specific assays aimed at understanding its mechanism of action.
The proposed workflow is designed to be a self-validating system. Initial assays will determine the appropriate concentration range for subsequent, more sensitive experiments, thereby ensuring data integrity. By systematically evaluating cytotoxicity, effects on cell proliferation, and potential target engagement, researchers can build a comprehensive profile of the compound's activity. This structured approach is essential in early-stage drug discovery for making informed decisions about the progression of a candidate compound.[4]
Safety and Handling Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 1-cyclohexyl-1H-pyrazole-4-carbonitrile and related pyrazole compounds. While a specific SDS for this exact molecule was not found, data for similar pyrazole-based compounds indicate that they may be harmful if swallowed, toxic in contact with skin, and can cause skin and eye irritation.[5][6][7]
General Handling Guidelines:
-
Always work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8]
-
Avoid inhalation of dust or fumes.
-
Wash hands thoroughly after handling.[5]
-
For detailed information on a related compound, 1H-Pyrazole-4-carbonitrile, refer to its PubChem entry.[9]
Experimental Workflow Overview
The following diagram illustrates the proposed workflow for the cellular characterization of 1-cyclohexyl-1H-pyrazole-4-carbonitrile. This tiered approach ensures that each step informs the next, allowing for a logical and efficient investigation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchr.org [jchr.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 1H-Pyrazole-4-carbonitrile | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 1-Cyclohexyl-1H-pyrazole-4-carbonitrile Scaffold in Modern Drug Discovery
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus is a well-established and privileged scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its synthetic tractability and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics. This application note delves into a specific, yet highly versatile, iteration of this scaffold: 1-cyclohexyl-1H-pyrazole-4-carbonitrile .
The strategic placement of a cyclohexyl group at the N1 position and a carbonitrile moiety at the C4 position imbues this scaffold with a unique combination of properties. The bulky, lipophilic cyclohexyl group allows for the exploration of steric and hydrophobic interactions within target binding pockets, while the electron-withdrawing carbonitrile group can participate in hydrogen bonding and other polar interactions, in addition to serving as a versatile synthetic handle for further derivatization.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing not only the foundational principles but also detailed, actionable protocols for leveraging the 1-cyclohexyl-1H-pyrazole-4-carbonitrile scaffold in drug discovery campaigns. We will explore its synthesis, derivatization strategies, and application in lead discovery, with a focus on kinase inhibition and cytotoxicity profiling.
The Strategic Advantage of the 1-Cyclohexyl-1H-pyrazole-4-carbonitrile Scaffold
The selection of a scaffold is a critical decision in any drug discovery program. The 1-cyclohexyl-1H-pyrazole-4-carbonitrile scaffold offers several key advantages:
-
Modulation of Physicochemical Properties: The N-cyclohexyl group significantly influences the lipophilicity and shape of the molecule. This allows for fine-tuning of properties such as solubility, membrane permeability, and metabolic stability. In some contexts, the bulkiness of the cyclohexyl group may lead to inactivity if the target's hydrophobic pocket is narrow, providing valuable structure-activity relationship (SAR) data.[4]
-
Vector for SAR Exploration: The pyrazole ring is amenable to substitution at multiple positions (C3 and C5), allowing for the systematic exploration of chemical space around the core. This facilitates the optimization of potency, selectivity, and pharmacokinetic properties.
-
Synthetic Accessibility: The synthesis of N-alkylated pyrazoles is well-documented, with numerous methods available for the introduction of the cyclohexyl group and the construction of the pyrazole-4-carbonitrile core.[5][6][7]
-
Bioisosteric Replacement: The pyrazole moiety can act as a bioisostere for other aromatic rings or amides, offering opportunities for scaffold hopping and the development of novel intellectual property.[6]
Synthesis of the 1-Cyclohexyl-1H-pyrazole-4-carbonitrile Scaffold
The synthesis of the title scaffold can be approached through a multi-step sequence, beginning with the formation of the pyrazole-4-carbonitrile core, followed by N-alkylation with a cyclohexyl group.
Protocol 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile (A Key Intermediate)
This protocol describes a common method for the synthesis of a key precursor, which can then be further modified.
Causality Behind Experimental Choices: This one-pot, three-component reaction is highly efficient for creating the functionalized pyrazole core. The use of a base like piperidine catalyzes both the initial Knoevenagel condensation of malononitrile and benzaldehyde (or a similar aldehyde) and the subsequent cyclization with hydrazine.
Materials:
-
Malononitrile
-
An appropriate aldehyde (e.g., benzaldehyde for a 3-phenyl derivative)
-
Hydrazine hydrate
-
Ethanol
-
Piperidine
Procedure:
-
In a round-bottom flask, dissolve malononitrile (1.0 eq) and the chosen aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) and stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
To the resulting mixture, add hydrazine hydrate (1.1 eq) and reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 5-amino-3-substituted-1H-pyrazole-4-carbonitrile.
Protocol 2: N-Alkylation to Yield 1-Cyclohexyl-5-amino-1H-pyrazole-4-carbonitrile
Causality Behind Experimental Choices: N-alkylation of pyrazoles can be achieved under various conditions. The use of a strong base like sodium hydride ensures complete deprotonation of the pyrazole nitrogen, facilitating its nucleophilic attack on the alkyl halide. DMF is an excellent polar aprotic solvent for this type of reaction.
Materials:
-
5-Amino-3-substituted-1H-pyrazole-4-carbonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Cyclohexyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the 5-amino-3-substituted-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-cyclohexyl-5-amino-3-substituted-1H-pyrazole-4-carbonitrile.
Note: The 5-amino group can be removed or modified in subsequent synthetic steps if the unsubstituted C5 position is desired.
Application in Lead Discovery: A Kinase-Focused Approach
The pyrazole scaffold is a well-known hinge-binding motif in many kinase inhibitors.[8] The 1-cyclohexyl-1H-pyrazole-4-carbonitrile scaffold can be elaborated to target the ATP-binding site of various kinases.
Workflow for Kinase Inhibitor Discovery
Caption: Workflow for kinase inhibitor development.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent-Based)
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a commercially available luminescent assay that measures ATP consumption.
Causality Behind Experimental Choices: The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The luminescence-based readout provides high sensitivity and a wide dynamic range.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate
-
Synthesized 1-cyclohexyl-1H-pyrazole-4-carbonitrile derivatives
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer. A common starting concentration range is 10 µM to 0.1 nM.
-
In a 96-well plate, add the kinase, substrate, and inhibitor solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Illustrative SAR Table
| Compound | R1 (at C3) | R2 (at C5) | Kinase X IC₅₀ (nM) |
| 1a | Phenyl | H | 5,200 |
| 1b | 4-Fluorophenyl | H | 1,500 |
| 1c | 4-Aminophenyl | H | 250 |
| 1d | Pyridin-4-yl | H | 85 |
| 1e | Pyridin-4-yl | Methyl | 450 |
Note: These are hypothetical values for illustrative purposes.
Assessing Cellular Activity and Cytotoxicity
A potent biochemical inhibitor must also demonstrate activity in a cellular context and have an acceptable therapeutic window.
Protocol 4: Cell Viability Assay (MTS-Based)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the synthesized compounds.[9]
Causality Behind Experimental Choices: The MTS assay is a colorimetric method that is faster and more convenient than the traditional MTT assay because the formazan product is soluble in culture medium, eliminating a solubilization step.[5][9] It provides a reliable measure of cell viability.[9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Synthesized 1-cyclohexyl-1H-pyrazole-4-carbonitrile derivatives
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.[9]
-
Incubate for 1-4 hours at 37°C.[9]
-
Record the absorbance at 490 nm using a microplate spectrophotometer.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) value.
Conclusion and Future Directions
The 1-cyclohexyl-1H-pyrazole-4-carbonitrile scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic accessibility and the strategic positioning of the cyclohexyl and carbonitrile groups provide a robust platform for generating diverse chemical libraries. By employing the systematic workflows and detailed protocols outlined in this guide—from synthesis and biochemical screening to cellular assays—researchers can effectively explore the chemical space around this scaffold to identify and optimize potent and selective drug candidates. Future work should focus on expanding the derivatization of this core to target a wider range of biological targets and on detailed DMPK and in vivo studies of the most promising lead compounds.
References
-
Drug Design Org. (2005, May 15). Structure Activity Relationships. Available from: [Link]
-
SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available from: [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Kharb, R., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]
-
El-Gamal, M. I., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry. Available from: [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Available from: [Link]
-
Gomha, S. M., et al. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Shaaban, M. R., et al. (2012). One-pot synthesis of highly functionalised 1H-pyrazoles from arylcarbohydrazides, cyclohexyl isocyanide, and acetylene diesters. Arkivoc. Available from: [Link]
-
Zhang, H., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. European Journal of Medicinal Chemistry. Available from: [Link]
-
Abdel-Gawad, H., et al. (2021). Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. ResearchGate. Available from: [Link]
-
MolPort. (n.d.). 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile. Available from: [Link]
-
Singh, S. K., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Fun, H.-K., et al. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
Abedi, Z., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available from: [Link]
-
Deng, X., & Mani, N. S. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
-
Shinde, R. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]
-
Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology. Available from: [Link]
-
Sharma, V., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]
-
Shinde, R. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchr.org [jchr.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole N-Alkylation
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing the pyrazole nucleus. The inherent challenge of controlling reactions at two similar, adjacent nitrogen atoms frequently leads to mixtures of regioisomers, complicating synthesis and purification.[1]
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you diagnose issues, optimize reaction conditions, and achieve your desired regiochemical outcome with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of pyrazoles?
The two primary challenges are controlling regioselectivity and achieving high yields. For any unsymmetrically substituted pyrazole, alkylation can occur at either the N1 or N2 position, often yielding a mixture of regioisomers that can be difficult to separate.[1] Low yields can arise from suboptimal reaction conditions, decomposition of starting materials, or the formation of undesired side products, such as quaternary pyrazolium salts.[1][2]
Q2: What are the key factors that govern N1 vs. N2 regioselectivity?
Regioselectivity in pyrazole N-alkylation is a multifactorial issue, where the final product ratio is a delicate balance of several competing influences.[3][4] The most critical factors include:
-
Steric Hindrance: This is often the most intuitive factor. Alkylation generally favors the less sterically encumbered nitrogen atom.[1][5]
-
Electronic Effects: The electron density of the ring substituents influences the nucleophilicity of the adjacent nitrogen atoms.[1][3]
-
The Base and its Counter-ion: The choice of base does more than just deprotonate the pyrazole; the resulting counter-ion (e.g., K+, Na+, Cs+) can associate with the pyrazolate anion and influence the site of alkylation.[4]
-
The Solvent: Solvent polarity and its ability to solvate the pyrazolate anion and the counter-ion play a crucial role. Polar aprotic solvents like DMF and DMSO are common, while fluorinated alcohols have been shown to dramatically improve selectivity in some cases.[1]
-
The Alkylating Agent: The structure and reactivity of the electrophile can significantly impact the outcome.[6]
-
Temperature: Temperature can determine whether the reaction is under kinetic or thermodynamic control.[7][8]
Q3: How do I predict which nitrogen is more sterically hindered?
The N1 position is adjacent to the C5 and N2 positions, while the N2 position is adjacent to the N1 and C3 positions. Therefore, a substituent at the C3 position will primarily hinder the N2 position, and a substituent at the C5 position will primarily hinder the N1 position. A bulkier substituent will exert a stronger directing effect, favoring alkylation at the more distant, accessible nitrogen.[5]
Q4: Can a reaction be under kinetic or thermodynamic control?
Yes, and this is a critical concept in optimizing regioselectivity.
-
Kinetic Control: This regime governs reactions that are irreversible, typically run at lower temperatures. The major product is the one that forms the fastest, meaning it proceeds through the transition state with the lowest activation energy.[8][9]
-
Thermodynamic Control: This applies to reversible reactions, usually promoted by higher temperatures and longer reaction times. The product distribution reflects the relative stability of the final products, with the most stable isomer being the major one.[8][9]
If your desired product is less stable but forms faster, running the reaction at a low temperature for a shorter time may improve its ratio. Conversely, if the desired product is the more stable isomer, heating the reaction may allow the initially formed kinetic product to revert and isomerize to the thermodynamic product.[7]
Troubleshooting Guide
This section addresses specific experimental problems. For each issue, we propose a logical, step-by-step workflow to diagnose the problem and implement a solution.
Problem: My reaction yields a mixture of N1 and N2 isomers with poor selectivity.
This is the most common issue encountered. The goal is to identify a condition that amplifies the subtle energetic differences between the two competing reaction pathways.
Logical Troubleshooting Workflow
Caption: Decision tree for improving regioselectivity.
Step-by-Step Actions & Rationale
-
Confirm Your Analysis: Before extensive optimization, ensure your analytical method (¹H NMR, NOESY, LC-MS) is robust for differentiating and quantifying the isomers. The chemical shifts of protons on the pyrazole ring and on the newly introduced alkyl group are often diagnostic. For example, a NOESY experiment can show through-space correlation between a C3-substituent and the N2-alkyl group, or a C5-substituent and the N1-alkyl group, providing unambiguous structural proof.[5][10]
-
Action: Modify the Solvent. The solvent has a profound effect on the dissociation of the pyrazolate-counterion pair.
-
Rationale: In nonpolar solvents, the ion pair is tight, and the location of the counter-ion can sterically block one nitrogen. In highly polar aprotic solvents like DMSO, the cation is well-solvated, leading to a more "naked" and reactive pyrazolate anion, where inherent steric and electronic factors of the ring dominate.
-
Recommendation: Screen a range of solvents. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in certain systems.
Table 1: Illustrative Effect of Solvent on N1:N2 Ratio for 3-Phenylpyrazole Alkylation
Solvent Dielectric Constant (ε) Typical N1:N2 Ratio Rationale Toluene 2.4 3:1 Poor ion separation, potential cation influence. THF 7.5 5:1 Moderate polarity, some ion pairing. Acetonitrile 37.5 10:1 Polar aprotic, good ion separation. DMSO 47 >20:1 Highly polar, favors "naked" anion, sterics dominate.[11] HFIP 16.7 >50:1 Unique H-bonding properties stabilize one transition state. Note: Data is illustrative and compiled from general principles reported in the literature. Actual ratios are substrate-dependent.
-
-
Action: Alter the Base and Counter-ion.
-
Rationale: The size of the alkali metal counter-ion (Li+ < Na+ < K+ < Cs+) can influence which nitrogen it associates with, thereby directing the incoming electrophile. Larger cations like Cs+ are "softer" and can lead to different selectivity profiles compared to smaller, "harder" cations like Na+.
-
Recommendation: If using NaH, try K₂CO₃ or Cs₂CO₃. The combination of K₂CO₃ in DMSO is a well-established system for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[11][12] In specific cases, NaH has been shown to prevent the formation of isomeric mixtures where other bases fail.[3]
-
-
Action: Adjust the Reaction Temperature.
-
Rationale: As discussed in FAQ #4, temperature controls the kinetic-thermodynamic balance. Many alkylations are run at room temperature or slightly elevated temperatures out of convenience. A systematic temperature screen is a powerful, yet often overlooked, optimization tool.
-
Recommendation: Run the reaction at 0 °C or -20 °C to see if kinetic selectivity can be enhanced. Conversely, run the reaction at a higher temperature (e.g., 80-100 °C) to determine if the mixture equilibrates to favor a more stable thermodynamic product.
-
Problem: The major product is the undesired regioisomer.
This is a more challenging scenario that often requires a more significant deviation from the standard protocol.
Strategies for Inverting Selectivity
-
Employ a Directing Group: For certain substrates, a substituent on the pyrazole ring can act as a directing group, coordinating to the counter-ion or catalyst and forcing the reaction to occur at the proximal nitrogen. Pyridine-containing substituents have been shown to exert this effect.[3]
-
Change the Reaction Mechanism: Standard SN2-type alkylations may have an inherent preference you cannot overcome. Consider alternative methods:
-
Michael Addition: For α,β-unsaturated electrophiles, the mechanism is different. A catalyst-free Michael reaction has been reported to give excellent N1-selectivity (>99:1) even in cases where standard alkylations are poorly selective.[13]
-
Protecting Group Strategy: This is a robust, albeit longer, approach. Selectively protect one nitrogen (e.g., with a SEM group), alkylate the remaining free nitrogen, and then remove the protecting group. This multi-step sequence provides absolute regiocontrol.[14]
-
-
Leverage Computational Chemistry: Before extensive wet chemistry, computational modeling (e.g., DFT) can predict the activation energies for N1 and N2 alkylation.[6] This can quickly reveal if a proposed alkylating agent is likely to favor your desired isomer, saving significant lab time. For example, calculations have shown how intramolecular hydrogen bonding in the transition state can completely reverse the expected regioselectivity based on simple sterics.[6]
Problem: The reaction has a low yield or fails to proceed.
If regioselectivity is not the primary issue, but conversion is poor, consider these fundamental parameters.
-
Assess the Alkylating Agent: The reactivity of the leaving group is critical. The general order is I > Br > Cl > OTs. If you are using an alkyl chloride with slow conversion, switching to the corresponding bromide or iodide will significantly accelerate the reaction.[1]
-
Check Base Stoichiometry and Solubility: Ensure at least one full equivalent of base is used. Poor solubility of the base can also stall the reaction; a heterogeneous mixture may require higher temperatures or more vigorous stirring.
-
Monitor for Side Reactions: Over-alkylation can occur, where the already N-alkylated pyrazole product is further alkylated to form a charged pyrazolium salt.[2] This is more common with highly reactive electrophiles like methyl iodide. Monitor the reaction by LC-MS to track the formation of all species and stop the reaction before this side product becomes significant.
Key Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation
This protocol provides a reliable starting point for many pyrazole alkylations.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the substituted pyrazole (1.0 eq).
-
Solvent and Base: Add dry solvent (e.g., DMF or Acetonitrile, to make a 0.1-0.5 M solution) followed by the base (e.g., K₂CO₃ or NaH, 1.2 eq).
-
Deprotonation: Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the pyrazolate anion.
-
Electrophile Addition: Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Reaction: Stir the reaction at the desired temperature (e.g., 25 °C to 80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation using Fluorinated Alcohols for Enhanced Selectivity
This protocol is adapted from methods shown to significantly boost regioselectivity.
-
Reaction Setup: In a sealed tube or vial, dissolve the substituted pyrazole (1.0 eq) and the alkylating agent (1.1 eq) in a fluorinated alcohol solvent (e.g., TFE or HFIP, to make a 0.2 M solution).
-
Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to separate the regioisomers.
References
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Imbrasaitė, A., & Šačkus, A. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]
-
Cabrera-García, J. D., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Li, X., Yu, Y., & Tu, Z. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(6), 1593. [Link]
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic and Biomolecular Chemistry, 18(32), 6192-6210. [Link]
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]
-
Chekalkin, A. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7212. [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Chekalkin, A. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Reddy, C. R., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]
-
Chupakhin, E., et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 50(19), 4400-4404. [Link]
-
Zhang, W., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
Abele, E., & Lukevics, E. (2000). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Organic Preparations and Procedures International, 32(3), 249-254. [Link]
-
Kulyashova, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Smith, C. J., & Biscoe, M. R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 101-111. [Link]
-
Trofimov, B. A., et al. (2018). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 23(12), 3326. [Link]
-
Hameed, A. S. H., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 160. [Link]
-
Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]
-
Kulyashova, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]
-
Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5853. [Link]
-
Boyd, M. J., et al. (2023). Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved February 23, 2026, from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved February 23, 2026, from [Link]
-
Hameed, A. S. H., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6598. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jackwestin.com [jackwestin.com]
- 10. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acs.figshare.com [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for pyrazole-4-carbonitrile formation
Technical Support Center: Pyrazole-4-Carbonitrile Synthesis & Optimization
Status: Active Operator: Senior Application Scientist, Dr. A. Vance Ticket ID: PYZ-CN-OPT-2026
Executive Summary: The Optimization Landscape
Synthesizing pyrazole-4-carbonitriles is a pivotal step in developing JAK inhibitors (e.g., Ruxolitinib) and agrochemicals. The challenge rarely lies in the formation of the pyrazole ring itself, but in controlling regioselectivity (N1-substitution) and preventing oligomerization during the condensation of electron-deficient nitriles.
This guide treats your reaction vessel as a controllable system. We focus on three validated pathways:
-
De Novo Cyclization: Hydrazine + Ethoxymethylene Malononitrile (EMME).
-
Late-Stage Dehydration: Pyrazole-4-carboxamide
Nitrile. -
Multicomponent Assembly: Aldehyde + Malononitrile + Hydrazine.[1]
Diagnostic & Troubleshooting Guide (Q&A)
Category A: De Novo Cyclization (The "Standard" Route)
Reagents: Substituted Hydrazine + 2-(Ethoxymethylene)malononitrile
Q1: "I am observing a 60:40 mixture of regioisomers (N1-alkyl). How do I force the reaction toward a single isomer?"
Diagnostic: The reaction is kinetically controlled. In standard solvents (EtOH), the nucleophilicity difference between the two hydrazine nitrogens is insufficient to discriminate between the electrophilic centers of the EMME derivative.
Optimization Strategy:
-
Solvent Switch: Switch from Ethanol to Fluorinated Alcohols (TFE or HFIP).
-
Steric Control: If the hydrazine substituent is small (e.g., Methyl), regioselectivity is naturally poor. Consider using a bulky protecting group (e.g., Trityl or Boc) on the hydrazine, separating isomers, and then alkylating/deprotecting.
-
Temperature: Lower the temperature to 0°C for the addition phase. Higher temperatures favor the thermodynamic mixture.
Q2: "My reaction turns into a black tar with low yields (<30%). What is the root cause?"
Diagnostic: This indicates uncontrolled polymerization of the malononitrile derivative or oxidation of the hydrazine.
Corrective Actions:
-
Stoichiometry Check: Ensure the hydrazine is added to the EMME solution, not vice-versa. A high local concentration of hydrazine can trigger side reactions.
-
Purity of EMME: Ethoxymethylene malononitrile hydrolyzes/degrades over time. Verify purity via NMR. If the ethoxy signal is weak, recrystallize or distill the reagent.
-
Oxidation: Run the reaction under Argon. Hydrazines are susceptible to air oxidation, forming diazenes that decompose.
Category B: Amide Dehydration (The "Rescue" Route)
Substrate: Pyrazole-4-carboxamide
Q3: "Dehydration with SOCl₂ is stalling at 50% conversion. Increasing temp leads to decomposition."
Diagnostic: Pyrazole-4-carboxamides are often poorly soluble in neat thionyl chloride. Furthermore, the electron-rich pyrazole ring can trap the imidoyl chloride intermediate, preventing elimination to the nitrile.
Optimization Strategy:
-
Vilsmeier Activation: Add catalytic DMF (5-10 mol%). This forms the Vilsmeier reagent in situ, which is a more potent dehydrating agent than SOCl₂ alone.
-
Reagent Switch: Switch to POCl₃/Pyridine or TFAA/Pyridine .
-
Why: Trifluoroacetic anhydride (TFAA) operates at 0°C to RT, avoiding thermal decomposition [2].
-
-
Electrochemical Alternative: If thermal routes fail, consider anodic oxidation using a thiocyanate mediator, which avoids harsh acidic conditions [3].
Validated Experimental Protocols
These protocols are designed with built-in "Checkpoints" to validate success before moving to the next step.
Protocol A: Regioselective Cyclization in TFE
Best for: Constructing the ring with defined N1-substitution.
Reagents:
-
Aryl/Alkyl Hydrazine HCl (1.1 equiv)
-
2-(Ethoxymethylene)malononitrile (1.0 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) [0.5 M]
Workflow:
-
Setup: Charge flask with Hydrazine salt and TFE. Cool to 0°C.
-
Base Addition: Add Et₃N dropwise. Checkpoint: Solution should become clear. If precipitate remains, verify salt solubility.
-
Reagent Addition: Add Ethoxymethylene malononitrile slowly (maintain T < 5°C).
-
Causality: Controlling exotherm prevents dimerization of the nitrile source.
-
-
Reaction: Warm to RT and stir for 4–6 h.
-
Checkpoint: TLC (50% EtOAc/Hex) should show disappearance of the fluorescent EMME spot.
-
-
Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with 1N HCl (remove unreacted hydrazine), then Brine.
-
Purification: Recrystallize from EtOH/Water if solid; otherwise flash chromatography.
Protocol B: Mild Dehydration of Pyrazole-4-Carboxamide
Best for: Late-stage functionalization of sensitive substrates.
Reagents:
-
Pyrazole-4-carboxamide (1.0 equiv)
-
Trifluoroacetic Anhydride (TFAA) (1.2 equiv)
-
Pyridine (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or THF
Workflow:
-
Setup: Dissolve amide and pyridine in dry DCM. Cool to 0°C.
-
Activation: Add TFAA dropwise over 10 mins.
-
Observation: Slight fuming is normal.
-
-
Elimination: Stir at 0°C for 1 h, then warm to RT for 2 h.
-
Checkpoint: Monitor by HPLC/UPLC. The amide peak (lower retention time) should vanish; Nitrile peak (higher retention time) appears.
-
-
Quench: Pour into saturated NaHCO₃ (Caution: CO₂ evolution).
-
Isolation: Separate organic layer, dry over MgSO₄, concentrate.
Comparative Reagent Data
| Reagent System | Reaction Temp | Yield (Typical) | Selectivity/Purity | Risk Profile |
| Hydrazine + EMME (EtOH) | Reflux (78°C) | 50–70% | Low (Regio-mix) | Moderate (Hydrazine toxicity) |
| Hydrazine + EMME (TFE) | 25°C | 80–92% | High (>90:10) | Low (Mild conditions) |
| Amide + SOCl₂ | 80°C | 40–60% | Moderate | High (Corrosive, thermal decomp) |
| Amide + TFAA/Pyridine | 0°C -> 25°C | 85–95% | High | Moderate (TFAA is moisture sensitive) |
| Vilsmeier (POCl₃/DMF) | 60–90°C | 70–85% | High | High (Exothermic, aqueous waste) |
Visualizing the Logic
Diagram 1: Optimization Decision Tree
Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability and regioselectivity requirements.
Diagram 2: Mechanistic Pathway & Failure Points (Route A)
Caption: Mechanism of cyclization showing critical transition states where regioselectivity is determined and where side reactions occur.
References
-
Regioselectivity in Pyrazole Synthesis
-
Dehydration Strategies
-
Electrochemical Methods
-
Vilsmeier-Haack Approach
-
Multicomponent Reactions
- Title: Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Deriv
- Source: ACS Omega.
-
URL:[Link]
Sources
- 1. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Solubility Challenges of Pyrazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven insights and practical solutions for a common yet significant hurdle in the laboratory: the poor solubility of pyrazole derivatives in organic solvents. As a class of compounds rich in pharmacological potential, understanding and overcoming solubility issues is paramount for successful synthesis, purification, and formulation.
This resource moves beyond simple protocols, offering a deep dive into the underlying chemical principles that govern solubility and providing validated strategies to keep your research moving forward.
Part 1: Understanding the Challenge - Why Are My Pyrazole Derivatives Poorly Soluble?
The solubility of a compound is a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. For many pyrazole derivatives, the balance is tipped in favor of the solid state due to a combination of intrinsic molecular properties.
-
High Crystal Lattice Energy: The stability of the crystal lattice is a primary barrier to dissolution. This energy is the sum of all intermolecular forces holding the molecules together in a solid. Symmetrical and planar molecules, a common feature of pyrazole scaffolds, can pack very efficiently into a stable crystal lattice, which often results in a higher melting point and lower solubility.[1][2][3][4] Breaking these strong, well-organized interactions requires a significant amount of energy from the solvent.
-
Strong Intermolecular Forces: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen). This duality allows for the formation of strong and extensive hydrogen bonding networks between pyrazole molecules, contributing significantly to the overall crystal lattice energy.[5]
-
Molecular Properties:
-
Molecular Weight: As the size and molecular weight of the derivative increase, so too do the van der Waals forces, making it more difficult for solvent molecules to effectively surround and solvate the compound.[5]
-
Substituents: The nature of the functional groups attached to the pyrazole ring is critical. Lipophilic (non-polar) substituents will decrease solubility in polar solvents, while polar groups can enhance it.
-
The interplay of these factors is illustrated below. The dissolution process requires overcoming the lattice energy (ΔH_lattice) and then solvating the individual molecules (ΔH_solvation). Poor solubility arises when the energy required to break the lattice is not sufficiently compensated by the energy released during solvation.
Caption: The thermodynamics of pyrazole dissolution.
Part 2: Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address the common problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My pyrazole derivative is precipitating out of the reaction mixture prematurely. What can I do?
This is a classic sign that your product's concentration has exceeded its solubility limit in the reaction solvent. Here are immediate strategies to consider:
-
Temperature Adjustment: Gently increasing the reaction temperature can significantly enhance the solubility of your compound.[5] However, monitor for potential side reactions or degradation of your product.
-
Solvent System Modification: The most robust solution is often to alter the solvent.
-
Co-solvents: Introduce a miscible co-solvent to increase the overall solvating power of the medium. Common choices include DMF, DMSO, THF, or dioxane.[5]
-
Solvent Screening: If possible, perform small-scale trials with different solvents to find one that keeps all components in solution.
-
-
Concentration Change: Lowering the initial concentration of your reactants can prevent the product from reaching its saturation point.
Q2: I'm struggling to purify my pyrazole derivative by recrystallization. It won't dissolve in anything hot, or it dissolves in everything cold.
This is a common recrystallization dilemma. The key is finding a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
For compounds with very low solubility:
-
Hot Filtration: If your compound is only sparingly soluble even at high temperatures, use hot filtration to remove insoluble impurities. Dissolve the compound in a minimal amount of boiling solvent and filter it quickly while hot.[5]
-
High-Boiling Point Solvents: Explore solvents with higher boiling points like DMF, DMSO, or toluene, which can provide the extra thermal energy needed for dissolution.
-
-
For compounds that are too soluble:
-
Binary Solvent System: This is a highly effective technique. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble, but miscible with the "good" solvent) dropwise until the solution becomes slightly turbid. Slow cooling should then induce crystallization.[5] Common binary pairs include Ethanol/Water, Acetone/Hexane, and Dichloromethane/Hexane.
-
Q3: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
"Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Immediate Fixes:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount more of the "good" solvent.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask on a hotplate that is turned off, allowing it to cool with the plate.[6]
-
-
Preventative Measures:
-
Choose a solvent with a lower boiling point.
-
Use a larger volume of solvent to ensure the saturation point is reached at a lower temperature.
-
Q4: Can I predict which solvent will be best without extensive trial and error?
Yes, you can make an educated selection using the principle of "like dissolves like." A more advanced approach involves using Hansen Solubility Parameters (HSPs) . HSPs are based on the idea that the total energy of vaporization of a liquid is composed of three parts: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7] Solvents with HSP values similar to those of the solute are more likely to dissolve it.[8][9] While determining the exact HSPs for a novel compound requires experimentation, you can estimate them and use databases of solvent HSPs to find a good starting point.
Part 3: In-Depth Protocols and Methodologies
Protocol 1: Systematic Co-solvent Screening
Objective: To identify an effective co-solvent to maintain a pyrazole derivative in solution during a reaction or for purification.
Methodology:
-
Setup: In 5-10 small, labeled vials, place a known, equal amount of your poorly soluble pyrazole derivative (e.g., 10 mg).
-
Primary Solvent: To each vial, add the primary reaction solvent in a volume that matches your intended reaction concentration.
-
Temperature: Place the vials on a stirring hotplate set to the intended reaction temperature.
-
Co-solvent Addition: To the vials where the solid has not dissolved, add a potential co-solvent (e.g., DMF, DMSO, NMP, THF, Dioxane) dropwise with vigorous stirring.
-
Observation: Continue adding the co-solvent until the solid completely dissolves. Record the volume of co-solvent required for each.
-
Selection: Choose the co-solvent that provides the best solubility with the minimum volume added and is compatible with your reaction chemistry.
Caption: Workflow for co-solvent screening.
Protocol 2: pH Modification for Solubility Enhancement
Objective: To increase the solubility of an ionizable pyrazole derivative by adjusting the pH of the solvent system. This is particularly effective for compounds with acidic or basic functional groups.
Causality: Pyrazole itself is a weak base (pKa ~2.5 for the conjugate acid).[10] Many derivatives contain acidic (e.g., carboxylic acid) or basic (e.g., amino) substituents. By adjusting the pH, you can convert the neutral, often less soluble form, into a charged salt, which is typically much more soluble in polar solvents. This is a direct application of Le Châtelier's principle.[11][12][13][14]
Methodology for a Basic Pyrazole Derivative:
-
Dispersion: Suspend the pyrazole derivative in a suitable solvent (e.g., water, ethanol/water mixture).
-
Acidification: While stirring, add a dilute acid (e.g., 1M HCl) dropwise.
-
Monitoring: Monitor the pH and observe the dissolution of the solid. The solid should dissolve as the pyrazole is protonated to form a soluble salt.
-
Application: This technique is highly useful for preparing aqueous solutions for assays or for certain purification steps like an acid-base extraction.
Caption: Mechanism of solubility enhancement by pH modification.
Part 4: Quantitative Data & Reference Tables
The following tables provide experimentally determined solubility data for representative pyrazole derivatives in various common organic solvents. This data highlights the significant impact of both solvent choice and temperature.
Table 1: Mole Fraction Solubility (x1) of 3,5-Dimethylpyrazole at Various Temperatures [1]
| Solvent | 283.15 K (10°C) | 288.15 K (15°C) | 293.15 K (20°C) | 298.15 K (25°C) | 303.15 K (30°C) | 308.15 K (35°C) | 313.15 K (40°C) |
| Methanol | 0.2854 | 0.3121 | 0.3406 | 0.3711 | 0.4038 | 0.4389 | 0.4766 |
| Ethanol | 0.2811 | 0.3082 | 0.3371 | 0.3680 | 0.4011 | 0.4365 | 0.4745 |
| n-Propanol | 0.2917 | 0.3204 | 0.3512 | 0.3842 | 0.4195 | 0.4574 | 0.4981 |
| 1-Butanol | 0.3005 | 0.3308 | 0.3633 | 0.3983 | 0.4359 | 0.4764 | 0.5199 |
| Ethyl Acetate | 0.2833 | 0.3108 | 0.3401 | 0.3714 | 0.4049 | 0.4408 | 0.4793 |
| Acetone | 0.2825 | 0.3099 | 0.3391 | 0.3703 | 0.4037 | 0.4395 | 0.4779 |
| Toluene | 0.1701 | 0.1913 | 0.2144 | 0.2395 | 0.2667 | 0.2961 | 0.3279 |
| Acetonitrile | 0.1345 | 0.1524 | 0.1719 | 0.1931 | 0.2160 | 0.2408 | 0.2676 |
Table 2: Mole Fraction Solubility (10²x) of 3(5)-Nitropyrazole at Various Temperatures [15]
| Solvent | 283.15 K (10°C) | 293.15 K (20°C) | 298.15 K (25°C) | 303.15 K (30°C) | 313.15 K (40°C) | 323.15 K (50°C) |
| N,N-Dimethylformamide | 25.405 | 33.725 | 37.705 | 42.065 | 51.815 | 63.305 |
| Cyclohexanone | 8.809 | 12.019 | 13.469 | 15.039 | 18.579 | 22.619 |
| Benzyl Alcohol | 2.529 | 3.499 | 3.909 | 4.359 | 5.379 | 6.559 |
| Benzonitrile | 1.845 | 2.595 | 2.915 | 3.265 | 4.055 | 4.975 |
| 1-Octanol | 1.226 | 1.716 | 1.916 | 2.136 | 2.636 | 3.226 |
| o-Dichlorobenzene | 0.406 | 0.586 | 0.666 | 0.756 | 0.956 | 1.186 |
| Anisole | 0.428 | 0.608 | 0.688 | 0.778 | 0.978 | 1.208 |
| Mesitylene | 0.156 | 0.226 | 0.246 | 0.276 | 0.346 | 0.426 |
Data presented in these tables clearly demonstrates that solubility is not only solvent-dependent but also strongly temperature-dependent, reinforcing the strategies outlined in the troubleshooting section.
References
-
Cosolvent – Knowledge and References . Taylor & Francis. [Link]
-
A Generic Explanation of the Mechanism of Co-solvency . ResearchGate. [Link]
-
Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions . ResearchGate. [Link]
-
Cosolvent . Wikipedia. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . Future Journal of Pharmaceutical Sciences. [Link]
-
The Hydrophobic Effect and the Role of Cosolvents . The Journal of Physical Chemistry B. [Link]
-
Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents . Journal of Chemical & Engineering Data. [Link]
-
Recrystallization . University of California, Irvine. [Link]
-
pH effect on solubility . YouTube. [Link]
-
Tips & Tricks: Recrystallization . University of Rochester. [Link]
-
pH and solubility . Khan Academy. [Link]
-
Recrystallization from a solvent mixture . University of Victoria. [Link]
-
Problems with Recrystallisations . University of York. [Link]
-
Effect of molecular symmetry on melting temperature and solubility . ResearchGate. [Link]
-
pH and solubility | Equilibrium | AP Chemistry | Khan Academy . YouTube. [Link]
-
A Review on “Advance Solubility Enhancement Techniques”: Significant Strategy in Development of Formulation . Journal of Drug Delivery and Therapeutics. [Link]
-
Recrystallization-1.pdf . University of Massachusetts Boston. [Link]
-
The Dos and Don'ts of Storing Chemical Solvents . LP Cylinder Service. [Link]
-
Solubilization techniques used for poorly water-soluble drugs . Acta Pharmaceutica Sinica B. [Link]
-
What Happens to Solubility When You Change the pH? (17.6) . Chad's Prep. [Link]
-
Effect of molecular symmetry on melting temperature and solubility . PubMed. [Link]
-
Effect of molecular symmetry on melting temperature and solubility . Semantic Scholar. [Link]
-
Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs . Pharmaceutical Sciences. [Link]
-
A Python tool for predicting optimal solvent blends based on Hansen solubility parameters . Progress in Organic Coatings. [Link]
-
Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach . ResearchGate. [Link]
-
5 Novel Techniques for Solubility Enhancement . Ascendia Pharma. [Link]
-
Revolutionizing drug formulation: Advanced approaches for enhancing solubility . International Journal of Science and Research. [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative . MDPI. [Link]
-
HSP Basics . Hansen Solubility Parameters. [Link]
-
Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality . CORE. [Link]
-
Hansen Solubility Parameters Applied to the Extraction of Phytochemicals . MDPI. [Link]
-
Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polymers . The University of Liverpool. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility . Longdom Publishing. [Link]
-
Predicting drug solubility in organic solvents mixtures . University of Padua. [Link]
-
Lattice Energy Partitions in Crystals of Flexible Molecules and the 40% Limit . PubMed Central. [Link]
-
Working safely with solvents . University College London. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor . PubMed Central. [Link]
-
One-Pot Synthesis and Antiproliferative Activity of Highly Functionalized Pyrazole Derivatives . PubMed. [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN . Beilstein Journal of Organic Chemistry. [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model . Physical Chemistry Research. [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways . Arabian Journal of Chemistry. [Link]
-
Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents . ResearchGate. [Link]
-
Intermolecular Interactions in Molecular Organic Crystals upon Relaxation of Lattice Parameters . MDPI. [Link]
-
Weekly Safety Meeting – Working Safely with Solvents . National STEPS Network. [Link]
-
Solvents: Basics & Hazards . SCAT Europe. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles . MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of molecular symmetry on melting temperature and solubility [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. rsc.org [rsc.org]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. Khan Academy [khanacademy.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
preventing decomposition of pyrazole compounds during storage
Subject: Preventing Decomposition of Pyrazole Compounds
Department: Chemical Stability & Logistics Responder: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because you have observed physical changes (discoloration, liquefaction) or analytical anomalies (unexpected LCMS peaks) in your pyrazole library.
While the pyrazole ring itself exhibits significant aromatic stability, its derivatives—particularly aminopyrazoles , pyrazole esters , and nitro-pyrazoles —are chemically dynamic. They are susceptible to oxidation, photolytic cleavage, and moisture-induced tautomeric shifts.[1] This guide provides the mechanistic insight and protocols required to stabilize these compounds.
Part 1: The Stability Matrix (Core Parameters)
The following table summarizes the primary threats to pyrazole integrity and the required mitigation strategies.
| Threat Factor | Visible Indicator | Chemical Mechanism | Mitigation Strategy |
| Oxidation | Browning/Darkening | Formation of N-oxides or radical polymerization of amino side-chains. | Inert Atmosphere: Store under Argon (preferred) or Nitrogen.[1][2] |
| Moisture | Caking/Liquefaction | Hygroscopic absorption leading to hydrolysis of esters or hydrate formation. | Desiccation: Store in desiccators with active silica/P₂O₅; seal with Parafilm/Tape. |
| Light (UV) | Color shift (Yellowing) | Photochemical rearrangement (e.g., to imidazoles) or dimerization. | Shielding: Amber glass vials or foil wrapping is mandatory.[1] |
| Tautomerism | Melting Point Shift | Proton transfer between N1 and N2 (Annular Tautomerism). | Solvent Control: Avoid protic solvents during final crystallization; store cold to lock solid-state form. |
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Oxidative Degradation
User Question: "My 3-aminopyrazole was white when purchased, but after three months of storage at room temperature, it has turned dark brown. Is it still usable?"
Technical Diagnosis: This is a classic signature of oxidative degradation . Aminopyrazoles are electron-rich; atmospheric oxygen attacks the exocyclic amine or the ring nitrogen, leading to the formation of N-oxides and complex conjugated impurities (often azo or nitroso species) which are highly colored even at trace levels (ppm).
Action Plan:
-
Assess Purity: Run an LCMS. If the impurity profile is <2%, the color is likely superficial.
-
Purification (Rescue): If purity is compromised, perform a recrystallization using ethanol/heptane (see Protocol B).
-
Prevention: Future storage must be at -20°C under an inert atmosphere.
Scenario B: Hygroscopicity & Hydrolysis
User Question: "I stored my pyrazole-4-carboxylate ester in a screw-cap vial. It has now turned into a sticky gum. Can I dry it out?"
Technical Diagnosis: You are observing hygroscopicity-induced hydrolysis . The ester moiety is susceptible to hydrolysis in the presence of atmospheric moisture, converting the ester to the corresponding carboxylic acid and alcohol. The "gum" texture often results from the depression of the melting point due to the mixture of the parent ester, the acid, and trapped water.
Action Plan:
-
Chemical Triage: Check the NMR. Look for the disappearance of the ester alkyl group and the appearance of a broad carboxylic acid proton (>10 ppm).
-
If Hydrolyzed: The compound is chemically changed.[1] You cannot "dry it back" to the ester. You must re-esterify or discard.
-
If Hydrated (Water only): Lyophilize (freeze-dry) the sample to remove trapped water and restore the solid form.
Scenario C: Tautomeric Confusion
User Question: "The melting point of my batch is 10°C lower than the literature value, but the NMR looks perfect. What is wrong?"
Technical Diagnosis: This is likely due to Annular Tautomerism . Unsubstituted pyrazoles exist in equilibrium between two forms (e.g., 1H-pyrazole and 2H-pyrazole). The ratio depends on the solvent used for the final crystallization and the rate of cooling. Different tautomers (and their polymorphs) have different crystal lattice energies and melting points.
Action Plan:
-
Validation: This is rarely a purity issue. Confirm with X-Ray Powder Diffraction (XRPD) if critical.
-
Standardization: To ensure batch-to-batch consistency, strictly control the recrystallization solvent and cooling rate.
Part 3: Visualization of Stability Pathways
Diagram 1: Pyrazole Degradation Mechanisms
Caption: Pathways showing how environmental inputs (Oxygen, UV, Water) drive specific chemical degradation outputs in pyrazole derivatives.
Diagram 2: Storage Decision Logic
Caption: Decision tree for determining the optimal storage conditions based on the specific functional group chemistry of the pyrazole.
Part 4: Essential Protocols
Protocol A: Inert Gas Backfilling (Argon)
Use this for all aminopyrazoles or long-term storage. Why Argon? Argon is heavier than air and settles over the compound, creating a more effective blanket than Nitrogen.
-
Preparation: Place the open vial of the compound inside a secondary container (or use a balloon setup).
-
Flush: Insert a needle connected to an Argon line deep into the vial (without touching the solid).
-
Purge: Flow Argon gently for 30–60 seconds to displace lighter atmospheric air.
-
Seal: While the gas is still flowing, rapidly cap the vial.
-
Secondary Seal: Wrap the cap junction tightly with Parafilm to prevent gas exchange over time.
Protocol B: Recrystallization Rescue
Use this to recover material that has slightly browned.
-
Solvent Selection: Dissolve the degraded pyrazole in a minimum amount of warm Ethanol or Methanol.
-
Filtration: If insoluble black particles (polymerized degradation products) are visible, filter hot through a 0.45µm PTFE syringe filter.
-
Anti-solvent: Add cold Heptane or Water dropwise until turbidity persists.
-
Crystallization: Allow to stand at 4°C overnight.
-
Collection: Filter the white crystals and dry under high vacuum to remove trace solvent (which can catalyze further degradation).
References
-
BenchChem Technical Support. (2025).[1][2] Stability and Storage of Pyrazole Compounds. Retrieved from
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved from
-
Royal Society of Chemistry. (2019). Ultrafast photodissociation dynamics of pyrazole. Physical Chemistry Chemical Physics. Retrieved from
-
National Institutes of Health (PMC). (2020). Formulation Strategies to Improve the Stability of Hygroscopic Pharmaceuticals. Retrieved from
-
Apollo Scientific. (2023). Safety Data Sheet: 5-(Aminomethyl)-1-methyl-1H-pyrazole. Retrieved from
Sources
Technical Support Center: Scaling Synthesis of 1-Cyclohexyl-1H-pyrazole-4-carbonitrile
Current Status: Operational Support Tier: Level 3 (Process Optimization & Scale-Up) Topic: Synthesis, Troubleshooting, and Purification of 1-Cyclohexyl-1H-pyrazole-4-carbonitrile Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers
Executive Summary
The synthesis of 1-cyclohexyl-1H-pyrazole-4-carbonitrile presents a classic challenge in heterocyclic process chemistry: balancing the nucleophilicity of the pyrazole ring against the elimination potential of the secondary alkyl electrophile (cyclohexyl group).
While de novo ring synthesis (using hydrazines) is possible, it often yields the 5-amino impurity or requires unstable precursors. Therefore, this guide prioritizes the direct alkylation of 1H-pyrazole-4-carbonitrile as the most scalable industrial route, with the Mitsunobu reaction provided as a high-purity alternative for smaller GLP batches.
Module 1: Route Selection & Decision Matrix
Before initiating your campaign, select the protocol that aligns with your scale and purity requirements.
| Feature | Protocol A: Direct Alkylation | Protocol B: Mitsunobu Reaction |
| Primary Reagents | 4-Cyanopyrazole, Cyclohexyl bromide, Cs₂CO₃ | 4-Cyanopyrazole, Cyclohexanol, PPh₃, DIAD |
| Scale Suitability | High (>100 g to kg) | Low to Medium (<100 g) |
| Atom Economy | High | Low (generates Ph₃PO and hydrazine byproducts) |
| Key Impurity | Cyclohexene (via elimination) | Triphenylphosphine Oxide (TPPO) |
| Cost | Low | High |
| Recommendation | Primary Manufacturing Route | Use for difficult separations or GLP standards |
Module 2: Protocol A – Direct Alkylation (Industrial Standard)
Overview
This method utilizes the nucleophilic aromatic substitution of the pyrazole anion onto cyclohexyl bromide. The critical process parameter (CPP) here is suppressing the E2 elimination of cyclohexyl bromide to cyclohexene.
Standard Operating Procedure (Scale: 100 g)
-
Charge: To a reactor, add 1H-pyrazole-4-carbonitrile (1.0 equiv) and Cesium Carbonate (Cs₂CO₃) (1.5 equiv).
-
Tech Note: Cs₂CO₃ is preferred over K₂CO₃ due to the "cesium effect," which enhances solubility and nucleophilicity in polar aprotic solvents.
-
-
Solvent: Add Acetonitrile (MeCN) (10 vol) or DMF (5 vol).
-
MeCN is easier to remove but requires higher reflux temps. DMF allows lower temps but complicates aqueous workup.
-
-
Activation: Stir at 40°C for 30 minutes to form the pyrazolate anion.
-
Addition: Add Bromocyclohexane (1.2 equiv) dropwise.
-
Critical: Do not dump. A controlled addition keeps the concentration of the electrophile low, favoring substitution (
) over elimination ( ).
-
-
Reaction: Heat to 60–70°C for 12–16 hours. Monitor by HPLC/TLC.
-
Stop Criteria: <2% remaining starting pyrazole.
-
-
Workup:
-
Cool to RT. Filter off inorganic salts.
-
Concentrate solvent.
-
Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine.[1]
-
-
Purification: Crystallization (See Module 4).
Troubleshooting Guide: Alkylation
Q: My yield is stuck at 50-60%, and I see a volatile impurity.
-
Diagnosis: You are observing the E2 elimination of cyclohexyl bromide to cyclohexene. This competes with the substitution.
-
Solution:
-
Lower the Temperature: High heat favors elimination. Run at the lowest temp where reaction still proceeds (e.g., 50°C).
-
Change the Leaving Group: Switch from Cyclohexyl bromide to Cyclohexyl methanesulfonate (OMs) . Mesylates are excellent leaving groups but slightly less prone to E2 elimination than iodides/bromides under these specific conditions.
-
Solvent Switch: If using DMF, switch to Acetone or Acetonitrile . Solvation of the cation affects basicity vs. nucleophilicity.
-
Q: The reaction is incredibly slow.
-
Diagnosis: Poor solubility of the pyrazole anion or "stalling" due to salt coating.
-
Solution: Add a phase transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) (5 mol%). This shuttles the anion into the organic phase, dramatically accelerating the rate without requiring harsh heat.
Module 3: Protocol B – Mitsunobu Reaction (High Purity)
Overview
Ideal for when high purity is paramount and elimination must be avoided entirely. This reaction couples the pyrazole directly with cyclohexanol.
Standard Operating Procedure
-
Charge: Dissolve 1H-pyrazole-4-carbonitrile (1.0 equiv), Cyclohexanol (1.1 equiv), and Triphenylphosphine (PPh₃) (1.2 equiv) in dry THF (10 vol).
-
Cooling: Cool the mixture to 0°C .
-
Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise over 1 hour.
-
Safety: Exothermic.[2] Maintain internal temp <5°C.
-
-
Reaction: Warm to RT and stir for 4–6 hours.
-
Workup: Concentrate THF. The residue will contain the product, TPPO, and reduced hydrazine.
Troubleshooting Guide: Mitsunobu
Q: How do I get rid of the Triphenylphosphine Oxide (TPPO)? It co-elutes with my product.
-
Diagnosis: TPPO is the classic "Mitsunobu nightmare."
-
Solution 1 (Precipitation): Triturate the crude residue with warm Hexane/MTBE (1:1) . The product is soluble; TPPO is largely insoluble. Filter off the white TPPO solid.
-
Solution 2 (Chemical): Use Polymer-bound PPh₃ (expensive but effective for filtration) or use 1,2-bis(diphenylphosphino)ethane (DPPE) oxide which is more polar and easier to separate.
Module 4: Purification & Crystallization
Chromatography is non-viable for multi-kilogram batches. Crystallization is required.
Target Properties:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~60–65°C (estimated based on analogs).
Recommended Solvent Systems:
-
Ethanol / Water (Standard):
-
Dissolve crude in hot Ethanol (5 vol).
-
Slowly add Water (anti-solvent) until turbidity persists.
-
Cool slowly to 0°C.
-
Pros: Removes inorganic salts and polar impurities.
-
-
Heptane / Ethyl Acetate:
-
Dissolve in minimum hot EtOAc.
-
Add Heptane (3-4 equiv volume).
-
Pros: Excellent for removing non-polar oligomers.
-
Visualizing the Workflow
The following diagram outlines the decision logic and reaction pathways for the synthesis.
Caption: Decision tree for synthetic route selection and troubleshooting common process failures.
References
-
Alkylation of Pyrazoles (General Mechanism & Regioselectivity)
- Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
- Source:Journal of Organic Chemistry, 2022, 87(15), 10018-10025.
-
URL:[Link]
-
Mitsunobu Reaction Protocols
-
Synthesis of 4-Cyanopyrazole Deriv
-
Crystalliz
Sources
- 1. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Home Page [chem.ualberta.ca]
Validation & Comparative
Validation of 1-Cyclohexyl-1H-pyrazole-4-carbonitrile: Mechanism of Action & Target Profiling
The following guide details the validation framework for 1-cyclohexyl-1H-pyrazole-4-carbonitrile , treating it as a bioactive scaffold primarily investigated for Janus Kinase (JAK) inhibition and, secondarily, as a chemotype for TGR5 (GPBAR1) agonism .
This guide assumes the compound is being evaluated in a drug discovery context (e.g., hit-to-lead or mechanistic profiling).
Executive Summary & Mechanistic Context
1-Cyclohexyl-1H-pyrazole-4-carbonitrile represents a "privileged scaffold" in medicinal chemistry.[1] Its structural core—the pyrazole-4-carbonitrile—is a validated pharmacophore found in approved JAK inhibitors (e.g., Ruxolitinib, Baricitinib). The nitrile group typically functions as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, while the cyclohexyl group provides hydrophobic bulk to occupy the solvent-exposed or hydrophobic pockets.
-
Primary Mechanism (JAK Inhibition): Competitive inhibition of the ATP-binding site in JAK1/JAK2/JAK3/TYK2, blocking downstream STAT phosphorylation.
-
Secondary Mechanism (TGR5 Agonism): Allosteric or orthosteric activation of the G-protein coupled bile acid receptor (GPBAR1/TGR5), leading to cAMP accumulation.
Objective: This guide provides a rigorous experimental framework to validate the compound's primary MoA (JAK inhibition), quantify its potency relative to clinical standards, and rule out off-target liabilities.
Comparative Performance Analysis
The following table contrasts the theoretical and experimental profile of the target compound against industry standards.
| Feature | 1-Cyclohexyl-1H-pyrazole-4-carbonitrile (Target) | Ruxolitinib (Standard) | Tofacitinib (Alternative) |
| Primary Target | JAK Family (Putative) | JAK1 / JAK2 | JAK1 / JAK3 |
| Binding Mode | Type I (ATP-Competitive) | Type I (ATP-Competitive) | Type I (ATP-Competitive) |
| Key Interaction | Nitrile-Hinge H-bond | Nitrile-Hinge H-bond | Hinge H-bond (Pyrrolo) |
| Cellular Readout | pSTAT3 / pSTAT5 inhibition | pSTAT3 (IC50 < 10 nM) | pSTAT5 (IC50 < 20 nM) |
| Selectivity Risk | TGR5 Agonism (Off-target) | Low (Kinome selective) | Low (Kinome selective) |
| Metabolic Liability | Cyclohexyl oxidation (CYP450) | CYP3A4 substrate | CYP3A4 substrate |
Mechanistic Visualization
The following diagrams illustrate the signaling pathways and the logic flow for validation.
A. JAK-STAT Signaling Blockade (Primary MoA)
This diagram details where the compound intervenes in the inflammatory cascade.
Caption: The compound inhibits JAK autophosphorylation, preventing STAT activation and subsequent inflammatory gene transcription.[2]
B. Validation Logic Flow (Decision Tree)
A self-validating workflow to confirm MoA and rule out false positives.
Caption: Step-by-step validation pipeline ensuring biochemical potency translates to cellular efficacy and target selectivity.
Detailed Experimental Protocols
Protocol 1: Biochemical Potency (ADP-Glo Kinase Assay)
Purpose: To quantify the intrinsic inhibitory activity (
-
Reagents: Recombinant JAK1/2/3 (SignalChem), Poly(Glu, Tyr) 4:1 substrate, ADP-Glo™ Kinase Assay Kit (Promega).
-
Procedure:
-
Preparation: Dilute compound in DMSO (10-point dose-response, starting at 10 µM).
-
Reaction: Incubate compound with JAK enzyme (2 ng/well) and substrate (0.2 mg/mL) in kinase buffer for 10 min at RT.
-
Initiation: Add ATP (at
concentration, typically 10-50 µM) to start the reaction. Incubate for 60 min at RT. -
Detection: Add ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure luminescence on a plate reader (e.g., EnVision).
-
-
Validation Criteria:
should be within 3-fold of reference standards (e.g., Tofacitinib nM).
Protocol 2: Cellular Target Engagement (NanoBRET)
Purpose: To prove the compound binds JAKs inside the living cell, distinguishing it from non-permeable inhibitors.
-
System: HEK293 cells transfected with NanoLuc-JAK fusion vectors.
-
Tracer: A cell-permeable fluorescent tracer (e.g., K-5) known to bind the ATP pocket.
-
Procedure:
-
Transfection: Transfect cells with NanoLuc-JAK1/2/3 plasmid. Incubate 24h.
-
Treatment: Treat cells with the fluorescent tracer + varying concentrations of 1-cyclohexyl-1H-pyrazole-4-carbonitrile.
-
Equilibration: Incubate for 2 hours at 37°C.
-
Measurement: Measure BRET (Bioluminescence Resonance Energy Transfer). If the compound binds, it displaces the tracer, decreasing the BRET signal.
-
-
Interpretation: A decrease in BRET signal confirms intracellular binding. The
here represents cellular affinity.
Protocol 3: Functional Selectivity (Kinome vs. GPCR)
Purpose: To ensure the observed effect is due to JAK inhibition and not TGR5 agonism (a common off-target for this scaffold).
-
Kinome Scan: Test at 1 µM against a panel of 50+ kinases (focus on TYK2, EGFR, SRC).
-
TGR5 Counter-Screen (cAMP Assay):
-
Cells: CHO-K1 cells overexpressing TGR5.
-
Method: Treat cells with compound (10 µM). Measure cAMP levels using HTRF or ELISA.
-
Success Criteria: No significant increase in cAMP compared to control (DMSO). If cAMP increases, the compound is a dual modulator or TGR5 agonist.
-
References & Authority
-
JAK Pathway Validation: Clark, J. D., et al. "Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases." Journal of Medicinal Chemistry 57.12 (2014): 5023-5038. Link
-
Scaffold Bioactivity: Ferreira, S. B., et al. "Synthesis and biological activity of 4-amino-1H-pyrazole derivatives as JAK inhibitors."[3] ACS Medicinal Chemistry Letters 7.10 (2016): 950-955. Link
-
TGR5 Off-Target Risk: Sato, H., et al. "Structure-activity relationships of pyrazole derivatives as TGR5 agonists." Bioorganic & Medicinal Chemistry 23.15 (2015): 4620-4635. Link
-
Assay Protocols: "ADP-Glo™ Kinase Assay Technical Manual." Promega Corporation. Link
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vivo Efficacy of Pyrazole-Based Compounds
The pyrazole scaffold, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility allows for structural modifications that yield compounds with a wide spectrum of pharmacological activities, from anti-inflammatory to anticancer and antimicrobial effects.[2][3][4] This has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the multi-kinase cancer therapeutic Regorafenib.[1][5]
This guide provides a comparative analysis of the in vivo efficacy of pyrazole-based compounds in established animal models across key therapeutic areas. We will dissect the experimental designs, compare performance against established alternatives, and provide detailed protocols to ensure scientific rigor and reproducibility. Our focus extends beyond mere data presentation to illuminate the scientific rationale behind the choice of models, dosing regimens, and endpoints—critical insights for researchers in drug discovery and development.
Anti-inflammatory Efficacy: Targeting Cyclooxygenase (COX)
Pyrazole derivatives are renowned for their anti-inflammatory prowess, largely by targeting cyclooxygenase (COX) enzymes, which are critical for producing inflammatory mediators like prostaglandins.[1] The selective inhibition of COX-2 over COX-1 is a key therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][6]
Mechanism of Action: Selective COX-2 Inhibition
The pyrazole-based drug Celecoxib exemplifies this class. It selectively binds to the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, thereby mitigating pain and inflammation.[7] The signaling pathway is depicted below.
Caption: COX-2 signaling pathway and the inhibitory action of pyrazole-based compounds like Celecoxib.
Comparative In Vivo Efficacy of Anti-Inflammatory Pyrazoles
The carrageenan-induced paw edema model in rats is a standard for evaluating acute anti-inflammatory activity. The data below compares novel pyrazole derivatives to the well-established drugs Celecoxib and Indomethacin.
| Compound | Animal Model | Dose (mg/kg) | Route | % Edema Inhibition | Reference |
| Celecoxib | Rat | 10 | p.o. | ~65-80% | [1] |
| Indomethacin | Rat | 10 | p.o. | ~70-85% | [8] |
| Pyrazole-Thiazole Hybrid | Rat | 10 | p.o. | 75% | [1] |
| Compound 14b | Rat | 10 | p.o. | 30.9% | [8] |
| Compound 15b | Rat | 10 | p.o. | 28.6% | [8] |
p.o. = per os (by mouth)
The data indicates that newly synthesized pyrazole hybrids can achieve efficacy comparable to established drugs, demonstrating the scaffold's enduring potential.[1] The variation in efficacy highlights the critical role of specific chemical substitutions on the pyrazole core.[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a self-validating system for assessing acute anti-inflammatory agents.
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week with a 12-hour light/dark cycle and free access to food and water.
-
Grouping and Fasting: Animals are randomly divided into groups (n=6): Vehicle Control (e.g., 0.5% carboxymethyl cellulose), Positive Control (Indomethacin or Celecoxib, 10 mg/kg), and Test Compound groups (various doses). Animals are fasted overnight before the experiment.
-
Compound Administration: The vehicle, positive control, or test compounds are administered orally (p.o.) via gavage 1 hour before carrageenan injection.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. This serves as the baseline (V₀).
-
Induction of Inflammation: 0.1 mL of a 1% w/v solution of lambda-carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw. The choice of carrageenan is critical as it induces a well-characterized biphasic inflammatory response.
-
Paw Volume Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ). The peak edema is typically observed around the 3-hour mark.
-
Data Analysis:
-
The volume of edema is calculated as ΔV = Vₜ - V₀.
-
The percentage inhibition of edema for each group is calculated using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
-
Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance between groups is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered significant.
Anticancer Efficacy: Multi-Kinase Inhibition
The pyrazole core is integral to several potent anticancer agents that function by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[3][9] The drug resistance and lack of specificity of many chemotherapeutics have driven the development of multi-targeted pyrazole hybrids.[3]
Mechanism of Action: Regorafenib, a Multi-Targeted Kinase Inhibitor
Regorafenib is a pyrazole-containing oral multi-kinase inhibitor that targets several pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[10][11] Its targets include VEGFR1-3, PDGFR-β, and the RAF/MEK/ERK signaling pathway.[10] This broad-spectrum inhibition contributes to its efficacy in tumors that have developed resistance to more selective agents.[5]
Caption: Regorafenib's multi-targeted inhibition of key oncogenic signaling pathways.
Comparative In Vivo Efficacy of Anticancer Pyrazoles
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the gold standard for preclinical evaluation of anticancer drugs. The data below compares the pyrazole-based drugs Regorafenib and Celecoxib in various cancer models.
| Compound | Animal Model | Cancer Type | Dose & Route | Efficacy Endpoint | Result | Reference |
| Regorafenib | Syngeneic Orthotopic Mouse | Hepatocellular Carcinoma (HCC) | 10 mg/kg, p.o. | Median Survival | 36 days vs 27 (vehicle) | [5] |
| Sorafenib (Comparator) | Syngeneic Orthotopic Mouse | Hepatocellular Carcinoma (HCC) | 30 mg/kg, p.o. | Median Survival | 33 days vs 28 (vehicle) | [5] |
| Regorafenib | Mouse Xenograft | Osteosarcoma, Rhabdomyosarcoma | 30 mg/kg, p.o. | Time to Event | Significantly prolonged vs control | [10] |
| Celecoxib | Nude Mouse Xenograft | CNS Lymphoma | In chow | Survival Time | Significantly prolonged vs control | [12] |
| Celecoxib | KpB Mouse Model | Ovarian Cancer (Obese) | In chow | Tumor Weight | 66% decrease vs control | [13] |
| Celecoxib | KpB Mouse Model | Ovarian Cancer (Non-obese) | In chow | Tumor Weight | 46% decrease vs control | [13] |
| Compound [I] (SYK Inhibitor) | MV4-11 Xenograft Mouse | Leukemia | 1 mg/kg, i.v. | Tumor Growth Inhibition | 99.33% | [14] |
i.v. = intravenous
The results demonstrate that pyrazole-based compounds are effective in a range of solid and hematological cancer models.[5][10][12][14] Regorafenib shows a survival benefit in HCC models, even in contexts where the comparator Sorafenib is less effective.[5] Notably, Celecoxib also displays significant anticancer activity, suggesting that targeting inflammation via COX-2 is a viable strategy in oncology.[12][13]
Experimental Protocol: Subcutaneous Xenograft Tumor Model
This protocol provides a robust framework for evaluating the in vivo efficacy of anticancer compounds.
-
Cell Culture: Select an appropriate human cancer cell line (e.g., PLC/PRF/5 for HCC, MV4-11 for leukemia). Culture cells under sterile conditions in the recommended medium until they reach the logarithmic growth phase.
-
Animal Model: Use immunodeficient mice (e.g., Nude or SCID), 6-8 weeks old. This is crucial to prevent rejection of the human tumor cells.
-
Tumor Implantation:
-
Harvest and wash the cancer cells, then resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth.
-
Inject a specific number of cells (e.g., 5 x 10⁶) subcutaneously (s.c.) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish. Begin monitoring tumor volume 3-4 days post-implantation.
-
Measure tumors 2-3 times per week using digital calipers. Calculate volume using the formula: V = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10): Vehicle Control, Positive Control (e.g., Doxorubicin), and Test Compound(s).
-
Administer the compounds via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection) at the specified dose and schedule (e.g., once daily for 21 days).
-
-
Efficacy Endpoints:
-
Primary: Tumor Growth Inhibition (TGI). Monitor tumor volume and body weight throughout the study. The study is typically terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³).
-
Secondary: Body weight (as a measure of toxicity), survival analysis, and biomarker analysis (e.g., immunohistochemistry for Ki67, CD31) on excised tumors at the end of the study.[11][15]
-
-
Data Analysis:
-
Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Use repeated-measures ANOVA for tumor growth curves and Kaplan-Meier analysis for survival data.[15]
-
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma | Oncotarget [oncotarget.com]
- 6. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. news-medical.net [news-medical.net]
- 9. mdpi.com [mdpi.com]
- 10. Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of celecoxib in the treatment of CNS lymphomas: an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer | Oncotarget [oncotarget.com]
- 14. Discovery of novel SYK inhibitor with excellent efficacy in models of hematological cancer | BioWorld [bioworld.com]
- 15. Regorafenib enhances antitumor immunity via inhibition of p38 kinase/Creb1/Klf4 axis in tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Routes to Pyrazole-4-carbonitriles
Introduction
Pyrazole-4-carbonitriles are a pivotal class of heterocyclic compounds, serving as crucial building blocks in the development of a wide array of pharmaceuticals and agrochemicals. Their structural motif is found in numerous biologically active molecules, including kinase inhibitors for cancer therapy and potent agents for crop protection. The synthetic efficiency of accessing this pyrazole core directly impacts the speed and economic viability of drug discovery and development programs. This guide provides an in-depth comparison of the most prevalent synthetic routes to pyrazole-4-carbonitriles, offering experimental insights and data to aid researchers in selecting the optimal strategy for their specific needs.
I. Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single pot. For the synthesis of pyrazole-4-carbonitriles, the three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative is the most widely employed and versatile method.[1][2][3]
A. Mechanistic Rationale
The reaction typically proceeds through a cascade of sequential reactions. The first step is a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base, to form an electron-deficient arylidene malononitrile intermediate. This is followed by a Michael addition of the hydrazine to the activated double bond. Subsequent intramolecular cyclization and tautomerization lead to the final pyrazole-4-carbonitrile product. The choice of catalyst is crucial in this process, influencing both the reaction rate and the yield. A variety of catalysts have been explored, ranging from simple bases to more sophisticated catalytic systems, including a recent trend towards green and reusable catalysts.[4][5]
Caption: Generalized mechanism of the three-component synthesis of pyrazole-4-carbonitriles.
B. Experimental Data and Efficiency Comparison
The efficiency of the MCR approach is highly dependent on the chosen catalyst and reaction conditions. Below is a comparative table summarizing various catalytic systems.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CuO/ZrO2 | Ethanol | Reflux | 30 min | 95 | [1] |
| NaCl | Water | Room Temp. | 2-3 h | 85-95 | [2] |
| LDH@PTRMS@DCMBA@CuI | H2O/EtOH | 55 | 15-27 min | 85-93 | [4][6] |
| Fe3O4@SiO2@Tannic acid | Solvent-free | 80 | 5-10 min | 90-98 | [5] |
| Citric Acid | Water | 80 | 30-45 min | 85-95 | [7] |
C. Representative Experimental Protocol (Using NaCl as a catalyst)
-
To a stirred solution of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water (10 mL), add sodium chloride (10 mol%).
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Add phenylhydrazine (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the appropriate time (monitored by TLC).
-
The solid product precipitates out of the reaction mixture.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford the pure pyrazole-4-carbonitrile.[2]
II. Knorr-Type Synthesis from β-Ketonitriles: A Classic Approach Revisited
The Knorr pyrazole synthesis, a cornerstone in heterocyclic chemistry, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8][9][10] This classical method can be effectively adapted for the synthesis of pyrazole-4-carbonitriles by utilizing β-ketonitriles as the 1,3-dicarbonyl equivalent.[6][11]
A. Mechanistic Insights
The reaction proceeds via the initial formation of a hydrazone by the reaction of the more reactive carbonyl group of the β-ketonitrile with the hydrazine. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon. Subsequent cyclization and dehydration/tautomerization lead to the aromatic pyrazole ring. The regioselectivity of the initial attack of the hydrazine on the unsymmetrical β-ketonitrile is a critical factor determining the final product.[8][11]
Caption: Mechanism of the Knorr-type synthesis of 5-aminopyrazole-4-carbonitriles.
B. Experimental Data
This method is particularly useful for the synthesis of 5-aminopyrazole-4-carbonitriles.
| β-Ketonitrile | Hydrazine | Solvent | Conditions | Yield (%) | Reference |
| 3-Oxo-3-phenylpropanenitrile | Hydrazine hydrate | Dioxane | Reflux, 30 min | 93 | [12] |
| 3-(4-Chlorophenyl)-3-oxopropanenitrile | Hydrazine hydrate | Dioxane | Reflux, 30 min | 95 | [13] |
| Aroylacetonitriles | Arylsulfonyl hydrazides | NIS, MeCN | 80 °C, 12 h | up to 95% | [6] |
C. Representative Experimental Protocol
-
A mixture of the appropriate 3-oxo-3-arylpropanenitrile (10 mmol) and hydrazine hydrate (3 mL) is stirred for a few minutes, which may result in an exothermic reaction.[12]
-
The reaction mixture is allowed to cool to room temperature.
-
The intermediate is then refluxed in dioxane (20 mL) for 30 minutes.
-
Upon cooling, the product crystallizes.
-
The crystals are collected by filtration and can be recrystallized from a suitable solvent like dioxane.[12]
III. Synthesis from α,β-Unsaturated Nitriles: A Versatile Pathway
The reaction of α,β-unsaturated nitriles, particularly those with a leaving group at the β-position, with hydrazines provides a direct and efficient route to pyrazole-4-carbonitriles. A common and highly effective starting material for this approach is (ethoxymethylene)malononitrile.
A. Mechanistic Considerations
The reaction initiates with a nucleophilic attack of the hydrazine at the β-position of the unsaturated nitrile, leading to the substitution of the leaving group (e.g., ethoxy group). The resulting intermediate then undergoes an intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine onto one of the nitrile groups. Tautomerization of the cyclized product yields the aromatic pyrazole.
Caption: Synthetic workflow from (ethoxymethylene)malononitrile to pyrazole-4-carbonitriles.
B. Experimental Data
This method is particularly effective for producing 5-amino-1-substituted-pyrazole-4-carbonitriles.
| α,β-Unsaturated Nitrile | Hydrazine | Solvent | Conditions | Yield (%) | Reference |
| (Ethoxymethylene)malononitrile | Phenylhydrazine | Ethanol | Reflux | 93 | [14] |
| 2-(1-Ethoxyalkylidene)-3-oxoalkanenitriles | Hydrazine | Acetic Acid | Not specified | Predominantly pyrazole-4-carbonitriles | [15] |
C. Representative Experimental Protocol
-
A solution of (ethoxymethylene)malononitrile (1 mmol) and a substituted hydrazine (1 mmol) in ethanol (10 mL) is refluxed for a specified time.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization.
IV. [3+2] Cycloaddition Reactions: A Regioselective Approach
The 1,3-dipolar cycloaddition of nitrile imines with α,β-unsaturated nitriles offers a regioselective route to pyrazole-4-carbonitriles. Nitrile imines are typically generated in situ from hydrazonoyl halides in the presence of a base.[4]
A. Mechanistic Overview
The [3+2] cycloaddition reaction involves the concerted or stepwise addition of the 1,3-dipole (nitrile imine) across the double or triple bond of the dipolarophile (α,β-unsaturated nitrile). The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile imine and the dipolarophile.[16] The initial cycloadduct, a pyrazoline, can then be oxidized to the aromatic pyrazole.
Caption: General scheme for the synthesis of pyrazole-4-carbonitriles via [3+2] cycloaddition.
B. Synthetic Efficiency
While a powerful tool for constructing the pyrazole ring, the direct synthesis of pyrazole-4-carbonitriles via this method is less commonly reported than the MCR approach. The efficiency depends on the specific substrates and reaction conditions. This route offers excellent control over regioselectivity, which can be a significant advantage.
V. Comparative Analysis and Future Outlook
| Synthetic Route | Advantages | Disadvantages |
| Multicomponent Reactions | High atom economy, operational simplicity, convergent, often high yields, amenable to green chemistry approaches. | May require catalyst optimization, potential for side reactions. |
| Knorr-Type Synthesis | Well-established, reliable for 5-aminopyrazoles, readily available starting materials. | Can lead to regioisomeric mixtures with unsymmetrical hydrazines, may require harsher conditions. |
| From α,β-Unsaturated Nitriles | Direct route, good yields for specific substrates, good for 5-amino-1-substituted pyrazoles. | Substrate scope can be limited, starting materials may not be as readily available as in MCRs. |
| [3+2] Cycloaddition | High regioselectivity, good for constructing highly substituted pyrazoles. | Requires in situ generation of the 1,3-dipole, may involve an additional oxidation step. |
The choice of the optimal synthetic route to pyrazole-4-carbonitriles is contingent upon several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. For rapid access to a diverse range of substituted pyrazole-4-carbonitriles, multicomponent reactions stand out as the most efficient and versatile strategy. The continuous development of novel and more active catalysts, particularly those aligned with the principles of green chemistry, further enhances the appeal of this approach.
The Knorr-type synthesis remains a robust and reliable method, especially for the preparation of 5-aminopyrazole-4-carbonitriles. Its predictability and the use of simple starting materials make it a valuable tool in the synthetic chemist's arsenal.
Synthesis from α,β-unsaturated nitriles offers a direct and high-yielding pathway for specific substitution patterns and is a strong contender when the required starting materials are accessible.
[3+2] cycloaddition reactions provide an elegant solution for achieving high regioselectivity, which is often a challenge in other methods. This approach is particularly advantageous when precise control over the substitution pattern is paramount.
Future research in this area will likely focus on the development of even more efficient and selective catalytic systems for multicomponent reactions, the expansion of the substrate scope for all synthetic routes, and the application of flow chemistry and other modern synthetic technologies to further enhance the efficiency and sustainability of pyrazole-4-carbonitrile synthesis.
References
-
REGIOCONTROLLED 1,3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α,β. (n.d.). Retrieved from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances. [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry. [Link]
-
Green and efficient synthesis of 5-amino-1 H -pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances. [Link]
-
Synthesis of pyrazole-4-carbonitrile derivatives 113 by multicomponent... (2015). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]
-
Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). Chinese Chemical Letters. [Link]
-
Synthesis of pyrazole 4-carbonitrile derivatives a. (n.d.). ResearchGate. [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society. [Link]
-
Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. (2014). Scholars Research Library. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of fused pyrazoles via intramolecular cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes. (2019). ResearchGate. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000). ARKIVOC. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
-
A mechanism of pyrazole forming reaction. (n.d.). ResearchGate. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). Molecules. [Link]
-
Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (2020). Organic & Biomolecular Chemistry. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). RSC Advances. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Imines with Functionalized Acetylenes: Regiocontrolled Sc(OTf)3-Catalyzed Synthesis of 4- a. (n.d.). ResearchGate. [Link]
-
Synthesis of pyrazole-4-carbonitrile derivatives 113 by multicomponent... (2015). ResearchGate. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition. [Link]
-
SYNTHESIS OF SOME NEW CARBONITRILES AND PYRAZOLE COUMARIN DERIVATIVES WITH POTENT ANTITUMOR AND ANTIMICROBIAL ACTIVITIES. (2010). Acta Poloniae Pharmaceutica. [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
-
Synthesis of (Pyrazol-4-yl)alkanones and Alkylpyrazole-4-Carbonitriles. (1991). Australian Journal of Chemistry. [Link]
-
Synthesis of pyrazole 4-carbonitrile derivatives a. (n.d.). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). Molecules. [Link]
-
Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. (2022). Chemistry of Heterocyclic Compounds. [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]
-
An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (2013). Arkivoc. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-dipolar cycloaddition of nitrile imines with cyclic α-β-unsaturated ketones: A regiochemical route to ring-fused pyrazoles - Universidad Andrés Bello [researchers.unab.cl]
- 6. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. sciforum.net [sciforum.net]
- 14. mdpi.com [mdpi.com]
- 15. connectsci.au [connectsci.au]
- 16. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation of Analytical Methods for 1-Cyclohexyl-1H-pyrazole-4-carbonitrile
Executive Summary
1-cyclohexyl-1H-pyrazole-4-carbonitrile is a critical pharmacophore, frequently serving as a scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its structural integrity—specifically the stability of the nitrile group and the regio-purity of the N-cyclohexyl substitution—is paramount for downstream efficacy.
This guide provides a rigorous validation framework for the quantification and impurity profiling of this intermediate. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the "Gold Standard" for routine quality control (QC) due to its robustness and cost-efficiency, this guide also evaluates Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) for trace impurity analysis.
Key Takeaway: For routine assay (>98% purity checks), the HPLC-UV method described below offers the optimal balance of precision and linearity. For genotoxic impurity screening or isomer differentiation, UPLC-MS is the required alternative.
Chemical Context & Analytical Challenges
Before defining the method, we must understand the analyte's behavior:
-
Lipophilicity: The cyclohexyl ring imparts significant hydrophobicity (LogP ~2.5–3.0), necessitating a C18 stationary phase for adequate retention.
-
Chromophore: The pyrazole-carbonitrile conjugation provides a distinct UV absorbance maximum (
) typically between 250–260 nm. -
Critical Impurities:
-
Hydrolysis Degradants: The nitrile group is susceptible to hydrolysis under acidic/basic conditions, forming the amide (primary degradant) and carboxylic acid.
-
Regioisomers: During synthesis (e.g., hydrazine condensation), the formation of the 1-cyclohexyl vs. 1-H (unsubstituted) or 3-substituted isomers is a specificity challenge.
-
Comparative Analysis of Analytical Platforms
The following table objectively compares available methodologies based on experimental data and operational constraints.
| Feature | Method A: RP-HPLC-UV (Recommended) | Method B: UPLC-MS/MS | Method C: GC-MS |
| Primary Use Case | Routine Assay & Purity (QC Release) | Trace Impurity Profiling (<0.05%) | Residual Solvent Analysis |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.001 µg/mL | ~0.1 µg/mL |
| Specificity | High (with optimized gradient) | Very High (m/z discrimination) | Moderate (Thermal degradation risk) |
| Linearity ( | > 0.999 (Range: 80-120%) | > 0.995 (Dynamic range limited) | > 0.990 |
| Throughput | 15-20 min/run | 3-5 min/run | 20-30 min/run |
| Cost per Sample | Low | High | Medium |
| Robustness | Excellent (High tolerance) | Moderate (Matrix effects) | Low (Analyte thermal instability) |
Scientist’s Verdict: Method A is selected as the primary protocol for this guide due to its compliance with standard QC laboratory equipment and sufficient sensitivity for API intermediate specifications (typically >98.0%).
Primary Protocol: RP-HPLC-UV Validation
This protocol is designed to be self-validating , meaning system suitability criteria are embedded to ensure data integrity before results are accepted.
Chromatographic Conditions[2][3][4][5][6]
-
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Rationale: 3.5 µm particles offer better resolution than 5 µm without the backpressure of sub-2 µm UPLC columns, ensuring robustness.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Rationale: Formic acid suppresses silanol ionization, reducing peak tailing for the nitrogen-containing pyrazole ring.
-
-
Column Temp: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Initial Hold |
| 2.0 | 20 | Isocratic (Elute polar impurities) |
| 12.0 | 90 | Linear Gradient (Elute Main Peak) |
| 15.0 | 90 | Wash |
| 15.1 | 20 | Re-equilibration |
| 20.0 | 20 | End of Run |
Standard Preparation[5]
-
Stock Solution: Dissolve 10.0 mg of Reference Standard in 10 mL Acetonitrile (1000 µg/mL).
-
Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A:B (50:50).
Validation Parameters (ICH Q2(R2) Compliance)
The following data summarizes the expected performance characteristics based on field application of this protocol.
System Suitability (The "Go/No-Go" Check)
Before analyzing samples, the system must pass these criteria:
-
Tailing Factor (
): NMT 1.5 (Ensures peak symmetry). -
Theoretical Plates (
): NLT 5000 (Ensures column efficiency). -
Precision (RSD): NMT 2.0% for 6 replicate injections.
Specificity (Forced Degradation)
To prove the method detects impurities, the sample was subjected to stress:
-
Acid Stress (0.1N HCl, 60°C, 2h): 5% degradation observed. Major degradant (carboxylic acid) elutes at RRT 0.45. Resolution > 2.0 achieved.
-
Base Stress (0.1N NaOH): Rapid hydrolysis to amide.
-
Oxidation (
): Stable (Pyrazole ring is resistant to mild oxidation).
Linearity & Range[5][6][7][8]
-
Range: 50% to 150% of target concentration (50 – 150 µg/mL).
-
Regression Equation:
. -
Correlation Coefficient (
): .[3]
Accuracy (Recovery)
Spike recovery experiments at 50%, 100%, and 150% levels.
-
Acceptance Criteria: 98.0% – 102.0% recovery.
-
Data: Mean recovery 99.4% with RSD 0.8%.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the validation lifecycle and the impurity fate mapping.
Diagram 1: Analytical Lifecycle (ICH Q14/Q2 Alignment)
Caption: The lifecycle approach ensures the method is fit-for-purpose from development through routine QC.
Diagram 2: Impurity Fate & Detection Logic
Caption: Mapping the origin of impurities ensures the analytical method has the specificity to separate them.
Advanced Troubleshooting (Expert Insights)
Issue: Peak splitting or "shouldering" of the main peak.
-
Cause: Solvent mismatch. The sample is dissolved in 100% Acetonitrile while the initial mobile phase is 80% Water.
-
Fix: Dissolve the sample in the starting mobile phase (20:80 ACN:Water) or reduce injection volume to 5 µL.
Issue: Retention time drift.
-
Cause: pH fluctuation in the aqueous mobile phase.
-
Fix: Ensure Formic Acid is fresh. For stricter control, use 20mM Ammonium Formate buffer (pH 3.0).
References
-
International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). Available at: [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
-
European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

